2,3,6-Trifluorothiophenol
Description
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Structure
3D Structure
Properties
CAS No. |
13634-92-9 |
|---|---|
Molecular Formula |
C6H3F3S |
Molecular Weight |
164.15 g/mol |
IUPAC Name |
2,3,6-trifluorobenzenethiol |
InChI |
InChI=1S/C6H3F3S/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H |
InChI Key |
MLVOAQKRZBBUPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)S)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 2,3,6-Trifluorothiophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 2,3,6-Trifluorothiophenol. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document presents a combination of computed properties and experimental data from structurally related compounds to offer a comparative analysis. Furthermore, this guide outlines general experimental protocols for the determination of key physicochemical parameters for aromatic thiols, which can be adapted for this compound. No specific biological signaling pathways or detailed experimental workflows involving this compound have been identified in the current body of scientific literature.
Introduction
This compound is a halogenated aromatic thiol of interest in various chemical and pharmaceutical research areas. Its structural features, including the trifluorinated phenyl ring and the thiol group, suggest potential applications in areas such as synthetic chemistry, materials science, and drug design. The electron-withdrawing nature of the fluorine atoms can significantly influence the acidity of the thiol proton and the reactivity of the aromatic ring, making a thorough understanding of its physicochemical properties crucial for its application. This guide aims to consolidate the available information on these properties and provide a framework for their experimental determination.
Physicochemical Properties
Computed Physicochemical Properties of this compound
The following table summarizes the computationally predicted physicochemical properties for this compound. These values are derived from established in silico models and provide a valuable starting point for experimental design.
| Property | Predicted Value | Notes |
| Molecular Formula | C₆H₃F₃S | |
| Molecular Weight | 164.15 g/mol | |
| pKa | Not available | The pKa of thiophenol is approximately 6.6. The three fluorine atoms are expected to lower this value significantly. |
| LogP | Not available | A calculated XLogP3 of 1.9 is available for the analogous 2,3,6-trifluorophenol, suggesting moderate lipophilicity. |
| Water Solubility | Not available | Expected to have low water solubility, similar to other thiophenols. |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available |
Experimental Physicochemical Properties of Related Compounds
To provide a comparative context, the following table presents experimental data for structurally similar fluorinated thiophenols and the parent compound, thiophenol.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | pKa |
| Thiophenol | 110.18 | -15 | 169 | 1.077 | 6.62[1] |
| 2-(Trifluoromethyl)thiophenol | 178.17 | Not available | 175-177 | 1.35 | 5.67 (Predicted)[2] |
| Pentafluorothiophenol | 200.13 | -24 | 143 | 1.501 | Not available |
Experimental Protocols
The following are generalized experimental protocols for determining the key physicochemical properties of aromatic thiols. These methods can be adapted for the characterization of this compound.
Determination of Melting Point
The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. For accurate measurements, the apparatus should be calibrated with known standards.
Determination of Boiling Point
The boiling point can be determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded. For small quantities, a micro-boiling point apparatus can be used.
Determination of Density
The density of liquid this compound can be determined using a pycnometer. The pycnometer is weighed empty, then filled with the sample and weighed again. The density is calculated by dividing the mass of the sample by its volume.
Determination of pKa
The acidity constant (pKa) of the thiol group can be determined by potentiometric titration or UV-Vis spectrophotometry.
-
Potentiometric Titration: A solution of the thiophenol in a suitable solvent (e.g., a water/alcohol mixture) is titrated with a standard solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the titration curve.
-
UV-Vis Spectrophotometry: The absorbance of a solution of the thiophenol is measured at various pH values. The pKa can be calculated from the changes in absorbance as the thiol is deprotonated, using the Henderson-Hasselbalch equation.
Determination of Solubility
The solubility in water and other solvents can be determined by the shake-flask method. An excess amount of the compound is added to the solvent of interest, and the mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
Determination of Octanol-Water Partition Coefficient (LogP)
The LogP value, a measure of lipophilicity, can be determined using the shake-flask method. A solution of the compound is prepared in a mixture of n-octanol and water. After equilibration, the concentration of the compound in both phases is measured. The LogP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Signaling Pathways and Experimental Workflows
A thorough review of the scientific literature did not reveal any specific signaling pathways or established experimental workflows in which this compound is directly implicated. Research on this compound appears to be limited, and its biological activities have not been extensively characterized.
The following is a generalized experimental workflow for the characterization of a novel thiophenol compound.
Caption: Generalized workflow for the synthesis and characterization of a thiophenol compound.
Conclusion
While experimental data on the physicochemical properties of this compound are scarce, this guide provides a consolidated source of available information, including computed values and data from related compounds. The outlined experimental protocols offer a practical framework for researchers to determine these properties empirically. Further research is warranted to fully characterize this compound and explore its potential applications in drug development and other scientific fields. The lack of information on its biological interactions highlights a significant gap in the current knowledge base.
References
An In-depth Technical Guide to the Molecular Structure and Bonding of 2,3,6-Trifluorothiophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical overview of the molecular structure and bonding of 2,3,6-Trifluorothiophenol. Due to the limited availability of direct experimental data for this specific molecule, this paper leverages computational chemistry principles and established knowledge of related fluoroaromatic and thiophenol compounds to predict its structural parameters and spectroscopic characteristics. This document is intended to serve as a foundational resource for researchers and professionals in drug development and materials science, offering insights into the anticipated properties of this compound and guiding future experimental investigations.
Predicted Molecular Structure and Bonding
The molecular structure of this compound is characterized by a benzene ring substituted with three fluorine atoms at positions 2, 3, and 6, and a thiol group (-SH) at position 1. The fluorine atoms are expected to influence the electronic distribution and geometry of the benzene ring, while the thiol group is a key functional moiety for potential chemical reactions and intermolecular interactions.
Computational modeling using Density Functional Theory (DFT) is a powerful tool for predicting the geometric parameters of molecules for which experimental data is unavailable. The predicted bond lengths, bond angles, and dihedral angles for this compound are summarized in Table 1. These values are derived from theoretical calculations and analogies with similar structurally characterized compounds.
Table 1: Predicted Geometric Parameters for this compound (Theoretical Data)
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-S | 1.77 |
| S-H | 1.34 |
| C-F (average) | 1.35 |
| C-C (aromatic, average) | 1.39 |
| Bond Angles (°) ** | |
| C-S-H | 96.5 |
| C2-C1-S | 121.0 |
| C6-C1-S | 119.0 |
| C-C-F (average) | 119.5 |
| Dihedral Angles (°) ** | |
| C2-C1-S-H | ~0 or ~180 |
Proposed Experimental Protocols
While no specific synthesis for this compound is documented, a plausible synthetic route can be proposed based on established methods for the preparation of substituted thiophenols.
Hypothetical Synthesis
A potential synthetic pathway could involve the reduction of a corresponding sulfonyl chloride. The logical workflow for a proposed synthesis is outlined in Figure 2.
-
Starting Material: 2,3,6-Trifluorobenzenesulfonyl chloride. This precursor could potentially be synthesized from 1,2,4-trifluorobenzene through chlorosulfonation.
-
Reduction: The sulfonyl chloride would then be reduced to the corresponding thiophenol. A common reducing agent for this transformation is zinc dust in the presence of an acid, such as sulfuric acid.
-
Purification: The crude product would require purification, likely through distillation or column chromatography, to isolate the this compound.
Proposed Characterization Methods
A combination of spectroscopic techniques would be essential to confirm the identity and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum is expected to show a singlet for the thiol proton (-SH) and multiplets for the aromatic protons. The chemical shift of the thiol proton can be sensitive to solvent and concentration.
-
¹³C NMR: The carbon spectrum will show distinct signals for each of the six carbon atoms in the benzene ring, with their chemical shifts influenced by the fluorine and sulfur substituents.
-
¹⁹F NMR: This technique is particularly informative for fluorinated compounds. Three distinct signals are expected for the three fluorine atoms at different positions on the aromatic ring, with characteristic chemical shifts and coupling patterns.[1][2]
-
-
Infrared (IR) Spectroscopy:
-
Mass Spectrometry (MS):
-
Mass spectrometry will be used to determine the molecular weight of the compound. The fragmentation pattern can provide further structural information, often showing characteristic losses of fluorine, sulfur, or the thiol group.[5]
-
Visualizations
Molecular Structure
Caption: Predicted molecular structure of this compound with theoretical bond lengths.
Logical Workflow for Synthesis and Analysis
Caption: Proposed workflow for the synthesis and analysis of this compound.
Conclusion
This technical guide has presented a theoretical yet comprehensive examination of the molecular structure and bonding of this compound. By integrating computational predictions with established chemical principles, this document offers a valuable starting point for researchers interested in this molecule. The provided data tables and experimental workflows are intended to facilitate future experimental design and accelerate the exploration of the chemical and biological properties of this compound and its derivatives. As a molecule with potential applications in medicinal chemistry and materials science, further investigation into its synthesis and characterization is highly encouraged.
References
- 1. Multinuclear NMR Spectroscopy [fluorine.ch.man.ac.uk]
- 2. biophysics.org [biophysics.org]
- 3. Infra-red spectra of thiophenol and thioglycollic acid - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 4. Thiophenol(108-98-5) IR Spectrum [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
Spectroscopic Data Analysis of 2,3,6-Trifluorothiophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,3,6-Trifluorothiophenol, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound in public databases, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of structurally similar compounds. Detailed hypothetical experimental protocols for acquiring these spectra are provided, along with a logical workflow for spectroscopic analysis and structural elucidation. This guide serves as a valuable resource for researchers working with and synthesizing this and related fluorinated thiophenol derivatives.
Introduction
This compound is a halogenated aromatic thiol whose unique electronic properties, stemming from the trifluoro substitution pattern, make it a valuable building block in the synthesis of novel pharmaceuticals and functional materials. A thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound. This guide details the expected spectroscopic signatures in ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS, providing a foundational dataset for researchers.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen and fluorine framework of a molecule.
Table 1: Predicted ¹H NMR, ¹³C NMR, and ¹⁹F NMR Data for this compound
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aromatic | 6.8 - 7.5 | m | - | C4-H, C5-H |
| Thiol | 3.5 - 4.5 | s | - | S-H |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| Aromatic | 100 - 160 (with C-F coupling) | C1-C6 |
| ¹⁹F NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| Aromatic | -110 to -160 | F2, F3, F6 |
Note: Chemical shifts are referenced to TMS (¹H, ¹³C) and CFCl₃ (¹⁹F). The actual chemical shifts and coupling constants can be influenced by the solvent used.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 2: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium-Weak | Aromatic C-H stretch |
| ~2550 | Weak | S-H stretch |
| 1580-1620 | Medium-Strong | Aromatic C=C stretch |
| 1200-1300 | Strong | C-F stretch |
| 1000-1100 | Strong | C-F stretch |
| 600-800 | Medium-Strong | Aromatic C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 3: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 180 | 100 | [M]⁺ (Molecular Ion) |
| 179 | ~90 | [M-H]⁺ |
| 147 | Variable | [M-SH]⁺ |
| 128 | Variable | [M-F-HF]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).
-
Instrumentation: A high-resolution NMR spectrometer with a field strength of 400 MHz or higher.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
-
¹⁹F NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment, proton-decoupled.
-
Spectral Width: -50 to -200 ppm.
-
Reference: External or internal reference of CFCl₃ (δ = 0.00 ppm).
-
Number of Scans: 64-256.
-
Relaxation Delay: 1-2 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest.
-
Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample holder (or pure solvent) should be collected and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, coupled with an appropriate ionization source.
-
Electron Ionization (EI) MS:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-500.
-
-
Electrospray Ionization (ESI) MS (for higher molecular weight or more polar compounds):
-
Ionization Mode: Positive or negative ion mode.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas: Nitrogen.
-
Drying Gas Temperature: 200-350 °C.
-
Visualization of Spectroscopic Workflow and Analysis
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical approach to elucidating the structure of this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Logical relationship of spectroscopic techniques for structural elucidation.
Conclusion
While experimental spectroscopic data for this compound remains elusive in publicly accessible domains, this guide provides a robust framework for its anticipated spectral characteristics. The tabulated predicted data, coupled with the detailed experimental protocols, offers a valuable starting point for researchers. The logical workflows visualized herein serve as a general methodology for the spectroscopic analysis of this and other novel chemical entities. It is anticipated that as research into fluorinated thiophenols progresses, experimental data will become available to validate and refine the predictions outlined in this technical guide.
A Technical Guide to the Thermal Stability and Decomposition of 2,3,6-Trifluorothiophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,6-Trifluorothiophenol is a fluorinated aromatic thiol whose stability is a critical parameter in its application, particularly in pharmaceutical and materials science research. Understanding the thermal behavior of this compound is essential for defining its storage conditions, processing parameters, and predicting its degradation pathways. This technical guide outlines the standard methodologies for evaluating the thermal stability of this compound and presents hypothetical decomposition pathways based on the chemical reactivity of related molecules.
Hypothetical Thermal Decomposition Pathways
The thermal decomposition of this compound is likely to proceed through several potential pathways, driven by the cleavage of the S-H and C-S bonds, as well as potential reactions involving the fluorine substituents. Based on studies of similar chlorinated thiophenols, the formation of more complex and potentially toxic compounds can be anticipated at elevated temperatures.
Two primary initial steps are plausible:
-
Homolytic Cleavage of the S-H Bond: This would generate a 2,3,6-trifluorothiophenoxy radical and a hydrogen radical. The thiophenoxy radical is a key intermediate that can undergo further reactions.
-
Homolytic Cleavage of the C-S Bond: This would result in a 2,3,6-trifluorophenyl radical and an SH radical.
These initial radical species can then participate in a variety of propagation and termination steps, including:
-
Dimerization: Two thiophenoxy radicals could combine to form a disulfide.
-
Intramolecular Cyclization: The trifluorophenyl radical could potentially undergo cyclization, although this is less likely without the loss of a substituent.
-
Reaction with Parent Molecule: The generated radicals can abstract atoms from other this compound molecules, propagating a chain reaction.
-
Formation of Polycyclic Aromatic Compounds: At higher temperatures, reactions analogous to those observed for chlorinated thiophenols could lead to the formation of fluorinated dibenzothiophenes or other polycyclic aromatic sulfur compounds.
Caption: Hypothetical decomposition pathways for this compound.
Experimental Protocols for Thermal Analysis
To experimentally determine the thermal stability and decomposition products of this compound, a combination of thermoanalytical techniques is recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of decomposition and to quantify mass loss at different temperatures.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the pan in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature of 600-800 °C.
-
-
Data Analysis:
-
Plot the mass of the sample (%) as a function of temperature.
-
The onset temperature of decomposition is determined from the point of initial mass loss.
-
The temperatures at which 5%, 10%, and 50% mass loss occur (Td5, Td10, Td50) are recorded.
-
The residual mass at the final temperature is also noted.
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these processes.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or stainless steel DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25 °C.
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature beyond its decomposition point, as determined by TGA.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Endothermic peaks correspond to melting and boiling.
-
Exothermic peaks typically indicate decomposition.
-
The onset temperature and peak temperature of each thermal event are determined.
-
The enthalpy of each transition (e.g., enthalpy of fusion, enthalpy of decomposition) is calculated by integrating the peak area.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. A sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
Methodology:
-
Sample Preparation: Place a small amount (µg to mg range) of this compound into a pyrolysis sample tube.
-
Instrument Setup:
-
The pyrolyzer is coupled to the injector of a GC-MS system.
-
-
Pyrolysis:
-
The sample is rapidly heated to a set temperature (e.g., determined from TGA data, such as the Td50) for a short period (e.g., 10-20 seconds).
-
-
GC-MS Analysis:
-
The pyrolysis products are swept into the GC column by a carrier gas (e.g., helium).
-
The compounds are separated based on their boiling points and interaction with the column's stationary phase.
-
The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented.
-
-
Data Analysis:
-
The mass spectrum of each separated compound is compared to a spectral library (e.g., NIST) to identify the decomposition products.
-
Data Presentation
The quantitative data obtained from the thermal analysis experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Thermogravimetric Analysis (TGA) Data for this compound
| Parameter | Value (°C) |
| Onset of Decomposition (Tonset) | |
| Temperature at 5% Mass Loss (Td5) | |
| Temperature at 10% Mass Loss (Td10) | |
| Temperature at 50% Mass Loss (Td50) | |
| Residual Mass at 800 °C (%) |
Table 2: Differential Scanning Calorimetry (DSC) Data for this compound
| Thermal Event | Onset Temp. (°C) | Peak Temp. (°C) | Enthalpy (J/g) |
| Melting | |||
| Boiling | |||
| Decomposition |
Table 3: Identified Decomposition Products from Py-GC-MS
| Retention Time (min) | Identified Compound | Probable Structure |
Experimental Workflow
The logical progression of experiments for characterizing the thermal stability of this compound is crucial for obtaining a comprehensive understanding of its behavior.
Caption: A logical workflow for the thermal analysis of this compound.
Conclusion
While specific data for this compound is not currently available, this guide provides the necessary framework for researchers to thoroughly investigate its thermal stability and decomposition pathways. By employing a combination of TGA, DSC, and Py-GC-MS, a comprehensive thermal profile can be established. This information is invaluable for ensuring the safe handling, storage, and processing of this compound in research and development settings. The hypothetical decomposition pathways presented here should be experimentally verified.
An In-depth Technical Guide to the Solubility of 2,3,6-Trifluorothiophenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for determining and predicting the solubility of 2,3,6-Trifluorothiophenol in organic solvents. In the absence of publicly available quantitative solubility data for this specific compound, this document focuses on equipping researchers with the necessary theoretical and practical tools to assess its solubility profile. The guide details established predictive models, including Hansen Solubility Parameters (HSP) and the UNIFAC group contribution method, and provides a thorough experimental protocol for gravimetric solubility determination. This information is critical for applications in drug development, chemical synthesis, and material science where understanding solubility is a key parameter for process development, formulation, and ensuring efficacy.
Introduction
This compound is a fluorinated aromatic thiol of interest in various fields of chemical research, including pharmaceutical development, due to the unique properties conferred by its trifluorinated phenyl ring and reactive thiol group. The solubility of this compound in organic solvents is a fundamental physicochemical property that dictates its utility in synthesis, purification, formulation, and various analytical techniques. Poor solubility can lead to challenges in reaction kinetics, product yield, and bioavailability of potential drug candidates.
This guide addresses the critical need for understanding the solubility of this compound. Given the current lack of specific experimental data in the public domain, we present a framework for both predicting and experimentally determining its solubility in a range of common organic solvents.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is essential for predicting its solubility. While experimental data for this compound is scarce, we can infer some properties based on its structure and data from related compounds.
Table 1: Estimated Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Estimated/Predicted) | 2,3,6-Trifluorophenol[1] | 2-(Trifluoromethyl)thiophenol[2][3] |
| Molecular Formula | C₆H₃F₃S | C₆H₃F₃O | C₇H₅F₃S |
| Molecular Weight | 180.15 g/mol | 148.08 g/mol | 178.17 g/mol |
| Boiling Point | No data available | No data available | 175-177 °C |
| Melting Point | No data available | No data available | No data available |
| Density | No data available | No data available | 1.35 g/mL at 25 °C |
| pKa | Predicted: ~5-7 | Predicted: 6.45 | Predicted: 5.67 |
| LogP | Predicted: ~2-3 | Predicted: 1.9 | No data available |
| SMILES String | C1=CC(=C(C(=C1F)S)F)F | C1=CC(=C(C(=C1F)O)F)F | C1=CC=C(C=C1S)C(F)(F)F |
| CAS Number | No data available | 113798-74-6 | 13333-97-6 |
Note: The values for this compound are estimations based on its chemical structure and comparison with analogous compounds. The prediction of melting points is notably complex as it depends on the crystal lattice structure in the solid phase[4][5][6][7]. Boiling point, pKa, and LogP can be estimated with greater confidence using computational models[8][9][10][11][12][13][14][15][16][17][18][19][20].
Predictive Models for Solubility
In the absence of experimental data, predictive models offer a valuable starting point for assessing solubility. Two widely used and powerful methods are the Hansen Solubility Parameters (HSP) and the UNIFAC group contribution model.
Hansen Solubility Parameters (HSP)
The HSP model is based on the principle that "like dissolves like." It quantifies this principle by assigning three parameters to both the solute and the solvent, representing the energy contributions from dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh). The closer the HSP values of a solute and a solvent, the higher the likelihood of dissolution.
The total Hansen solubility parameter (δt) is related to the individual parameters by the following equation:
δt² = δd² + δp² + δh²
Workflow for Predicting Solubility using Hansen Solubility Parameters:
Step-by-Step Guide to HSP Prediction:
-
Obtain Solute HSPs: The HSPs for this compound need to be estimated. This is typically done using group contribution methods, where the molecule is broken down into its constituent functional groups, and the contributions of each group to the δd, δp, and δh parameters are summed.
-
Obtain Solvent HSPs: The HSPs for a wide range of common organic solvents are well-documented and can be found in various handbooks and online databases. A selection of these is provided in Table 2.
-
Calculate the Solubility Parameter Distance (Ra): The distance between the solute and solvent in the three-dimensional Hansen space is calculated using the following equation:
Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²
Where subscript 1 refers to the solute and subscript 2 refers to the solvent.
-
Determine the Interaction Radius (R0) and Predict Solubility: An interaction radius (R0) is determined for the solute, which defines a sphere of solubility in the Hansen space. If the calculated Ra is less than R0, the solute is predicted to be soluble in the solvent.
Table 2: Hansen Solubility Parameters for Common Organic Solvents (at 25 °C)
| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) |
| Acetone | 15.5 | 10.4 | 7.0 |
| Chloroform | 17.8 | 3.1 | 5.7 |
| Dichloromethane | 18.2 | 6.3 | 6.1 |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Isopropanol | 15.8 | 6.1 | 16.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Toluene | 18.0 | 1.4 | 2.0 |
UNIFAC Group Contribution Method
The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method used to predict activity coefficients in non-ideal liquid mixtures. By extension, it can be used to predict solubility. The model is based on the concept that a molecule can be represented as a collection of functional groups. The activity coefficient is calculated from the interactions between these groups.
Workflow for Predicting Solubility using the UNIFAC Method:
To use the UNIFAC model for this compound, one would need to identify the appropriate functional groups that constitute the molecule (e.g., aromatic carbons, fluorine atoms attached to an aromatic ring, and the thiol group) and find the corresponding group interaction parameters from a UNIFAC parameter table. The solubility is then calculated using the activity coefficient and the ideal solubility of the compound.
Experimental Protocol for Solubility Determination
While predictive models are useful, experimental determination remains the gold standard for obtaining accurate solubility data. The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid solvent.
Gravimetric Method
This method involves preparing a saturated solution of the solute in the solvent at a specific temperature, taking a known mass or volume of the saturated solution, evaporating the solvent, and then weighing the remaining solid solute.
Experimental Workflow for Gravimetric Solubility Determination:
Detailed Protocol:
-
Materials and Equipment:
-
This compound
-
Organic solvents of interest (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible, e.g., PTFE)
-
Pre-weighed vials or evaporating dishes
-
Analytical balance
-
Vacuum oven or rotary evaporator
-
-
Procedure: a. Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation. b. Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). c. Agitate the mixture for a sufficient time to reach equilibrium. This may take several hours to a day. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium. d. Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. e. Carefully withdraw a precise volume of the clear supernatant (the saturated solution) using a pipette, ensuring no solid particles are transferred. It is recommended to use a syringe filter to remove any fine suspended particles. f. Transfer the collected saturated solution to a pre-weighed, clean, and dry vial or evaporating dish. g. Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute to avoid loss by sublimation, or using a rotary evaporator). h. Once the solvent is completely removed, place the container with the dry solute residue in a desiccator to cool to room temperature. i. Weigh the container with the dried solute on an analytical balance. j. Repeat the measurement at least three times to ensure reproducibility.
-
Calculation: The solubility (S) can be calculated using the following formula:
S (g/L) = (mass of dried solute in g) / (volume of supernatant taken in L)
Conclusion
References
- 1. ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(TRIFLUOROMETHYL)THIOPHENOL | 13333-97-6 [chemicalbook.com]
- 3. 13333-97-6 CAS MSDS (2-(TRIFLUOROMETHYL)THIOPHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. physical chemistry - Predicting melting points of substances based on their molecular/atomic structure - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. The development of models to predict melting and pyrolysis point data associated with several hundred thousand compounds mined from PATENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How is the melting point of a molecular compound affected by its structure? â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. acdlabs.com [acdlabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. acdlabs.com [acdlabs.com]
- 12. youtube.com [youtube.com]
- 13. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2,3,6-Trifluorothiophenol: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3,6-Trifluorothiophenol, a fluorinated aromatic thiol of increasing interest in medicinal chemistry and materials science. While a singular "discovery" of this compound is not prominently documented, its existence is a result of the logical progression of synthetic methodologies developed for fluorinated aromatic compounds. This document details the plausible synthetic routes, physical and spectroscopic properties, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Introduction and Historical Context
The history of this compound is intrinsically linked to the broader development of organofluorine chemistry. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has made fluorinated compounds, including thiophenols, highly valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
While there is no specific record of a formal "discovery" of this compound in a landmark publication, its synthesis became feasible with the advent of reliable methods for the selective fluorination of aromatic rings and the introduction of thiol functionalities. The development of nucleophilic aromatic substitution (SNAr) reactions on polyfluoroaromatic compounds has been a particularly important enabler for the synthesis of molecules like this compound. It is most likely that this compound was first synthesized as a chemical intermediate in either an academic or industrial research setting, intended for use in the creation of more complex molecules.
Physicochemical and Spectroscopic Data
Precise experimental data for this compound is not widely available in public literature. However, based on the properties of structurally similar compounds, we can predict its key characteristics.
Table 1: Predicted Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | 2-(Trifluoromethyl)thiophenol[1] | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenethiol[2] |
| Molecular Formula | C₆H₃F₃S | C₇H₅F₃S | C₇HF₇S |
| Molecular Weight | 180.15 g/mol | 178.17 g/mol | 250.14 g/mol |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid | Not available |
| Boiling Point | ~160-180 °C | 175-177 °C | Not available |
| Density | ~1.4 g/mL | 1.35 g/mL | Not available |
| Refractive Index | ~1.5 | 1.499 (at 20 °C) | Not available |
| pKa | ~5-6 | 5.67 ± 0.43 | Not available |
Spectroscopic Data Interpretation:
-
1H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 6.5-7.5 ppm) due to proton-fluorine and proton-proton coupling. The thiol proton (S-H) would likely appear as a broad singlet between δ 3.0-4.0 ppm, though its position can be concentration-dependent.
-
13C NMR: The carbon NMR spectrum will show signals for the six aromatic carbons, with their chemical shifts and splitting patterns influenced by the attached fluorine atoms (large C-F coupling constants are expected).
-
19F NMR: The fluorine NMR spectrum is the most definitive for characterization. It is expected to show three distinct signals for the fluorine atoms at positions 2, 3, and 6, with complex coupling patterns between them and with the aromatic protons.
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the S-H stretch (around 2550-2600 cm⁻¹), C-F stretches (in the region of 1100-1400 cm⁻¹), and aromatic C-H and C=C stretches. The aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region, while C-C stretching in the aromatic ring gives rise to absorptions in the 1600-1400 cm⁻¹ range.[3][4]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the thiol group and potentially fluorine atoms. Time-of-flight (TOF) mass spectrometry is a common technique for determining the mass-to-charge ratio of ions.[5][6]
Experimental Protocols: Plausible Synthetic Routes
While a definitive historical synthesis is not available, two primary retrosynthetic pathways are logical for the preparation of this compound.
Route 1: Nucleophilic Aromatic Substitution on a Tetrafluorobenzene Precursor
This is arguably the most direct and likely method for the synthesis of this compound.
Reaction Scheme:
References
- 1. 13333-97-6 CAS MSDS (2-(TRIFLUOROMETHYL)THIOPHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenethiol | C7HF7S | CID 619538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. IR _2007 [uanlch.vscht.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Time-of-flight mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
The Electronic Influence of Trifluorination: A Technical Guide to 2,3,6-Trifluorothiophenol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the nuanced electronic effects of the fluorine atoms in 2,3,6-trifluorothiophenol. In the landscape of drug discovery and materials science, the strategic placement of fluorine atoms on aromatic rings can profoundly alter a molecule's physicochemical properties, including acidity, lipophilicity, metabolic stability, and binding affinity. This document provides a detailed analysis of these effects, supported by comparative data from related compounds, and outlines experimental protocols for the synthesis and characterization of this specific trifluorinated thiophenol.
Introduction to Electronic Effects of Fluorine
Fluorine, the most electronegative element, exerts a powerful influence on the electron distribution within a molecule through a combination of inductive and resonance effects.
-
Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the sigma (σ) bonds of the aromatic ring. This effect is distance-dependent and deactivates the ring towards electrophilic aromatic substitution.
-
Resonance Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the pi (π) system of the benzene ring. This electron-donating resonance effect is most pronounced at the ortho and para positions.
In polyfluorinated aromatic compounds, the interplay of these opposing effects dictates the overall electronic character of the molecule. In this compound, the fluorine atoms are positioned ortho and meta to the thiol group, leading to a complex electronic landscape.
Predicted Electronic Properties of this compound
Direct experimental data for this compound is scarce in the available literature. However, we can predict its properties based on the established electronic effects of fluorine and data from analogous compounds.
Acidity (pKa)
The acidity of the thiol proton is a direct measure of the electronic effects of the fluorine substituents. The strong inductive electron withdrawal by the three fluorine atoms is expected to significantly stabilize the thiolate anion (ArS⁻) formed upon deprotonation, thereby increasing the acidity (lowering the pKa) of the thiol.
For comparison, the pKa of unsubstituted thiophenol is approximately 6.62 in water[1]. In contrast, the highly fluorinated pentafluorothiophenol exhibits a remarkably low pKa of 2.68, highlighting the profound acidifying effect of multiple fluorine substituents[2]. Given that this compound has three electron-withdrawing fluorine atoms, its pKa is anticipated to be significantly lower than that of thiophenol, likely falling in the range of 4-5. Theoretical modeling studies on fluorinated thiols have shown a good correlation between the degree of fluorination and the decrease in pKa[3][4].
Table 1: pKa Values of Thiophenol and a Fluorinated Analogue
| Compound | pKa |
| Thiophenol | 6.62[1] |
| Pentafluorothiophenol | 2.68[2] |
| This compound (Predicted) | 4.0 - 5.0 |
Hammett Substituent Constants
The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of an aromatic ring. The Hammett constant (σ) is specific to the substituent and its position (meta or para). While Hammett constants for ortho substituents are complicated by steric effects, we can analyze the contributions of the meta and ortho fluorine atoms in this compound.
Table 2: Hammett Constants for Fluorine
| Position | σ |
| meta (σm) | 0.34 |
| para (σp) | 0.06 |
The σ value for an ortho substituent is not straightforwardly defined due to steric hindrance.
The positive Hammett constants for fluorine indicate its electron-withdrawing nature. The larger value for the meta position reflects the dominance of the inductive effect at this position, where the resonance effect is not felt. The smaller positive value for the para position is a result of the partial cancellation of the strong -I effect by the +M effect. In this compound, the presence of two ortho fluorine atoms and one meta fluorine atom relative to the thiol group will lead to a significant overall electron withdrawal from the ring and the sulfur atom.
Spectroscopic Characterization (Predicted)
The spectroscopic properties of this compound are expected to be characteristic of a polyfluorinated aromatic compound.
¹H NMR Spectroscopy
The proton NMR spectrum is predicted to show two signals in the aromatic region, corresponding to the two remaining protons on the ring. The chemical shifts of these protons will be downfield from those of benzene due to the deshielding effect of the electronegative fluorine atoms. The signals will likely exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The thiol proton (S-H) will appear as a singlet, the chemical shift of which may vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbons bonded to fluorine will show large one-bond C-F coupling constants. The chemical shifts of the ring carbons will be influenced by the fluorine substituents, with carbons directly attached to fluorine showing a significant downfield shift.
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is the most informative for this compound. It is expected to show three distinct signals, one for each of the chemically non-equivalent fluorine atoms at the 2, 3, and 6 positions. The chemical shifts will be in the typical range for aryl fluorides. The signals will likely be split into complex multiplets due to fluorine-fluorine and fluorine-proton couplings. 19F NMR is a highly sensitive technique for characterizing fluorinated compounds[5].
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to C-F stretching vibrations, typically in the range of 1100-1400 cm⁻¹. The S-H stretching vibration will appear as a weak band around 2550-2600 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable polyfluorinated benzene derivative. A general procedure is outlined below, adapted from methods for the synthesis of other polyfluorinated thiophenols[6].
Reaction Scheme:
1,2,4,5-Tetrafluorobenzene can be reacted with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea, followed by hydrolysis.
Detailed Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve 1,2,4,5-tetrafluorobenzene (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Addition of Nucleophile: Slowly add a solution of sodium hydrosulfide (1.1 equivalents) in DMF to the reaction mixture at room temperature under a nitrogen atmosphere.
-
Reaction: Heat the reaction mixture to 90-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidification: Acidify the aqueous solution with a dilute mineral acid (e.g., 1 M HCl) to protonate the thiolate.
-
Extraction: Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.
Determination of pKa
The pKa of this compound can be determined experimentally using potentiometric titration or UV-Vis spectrophotometry.
Protocol using UV-Vis Spectrophotometry:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 3 to 6).
-
Preparation of Thiophenol Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Measurement: Add a small aliquot of the thiophenol stock solution to each buffer solution to a constant final concentration. Record the UV-Vis absorption spectrum for each solution.
-
Data Analysis: The thiophenol (ArSH) and thiolate (ArS⁻) forms will have different absorption maxima. By plotting the absorbance at a specific wavelength against the pH, a sigmoidal curve is obtained. The pKa corresponds to the pH at the inflection point of this curve.
Logical Workflow for Analysis
The following diagram illustrates a logical workflow for the comprehensive analysis of the electronic effects of the fluorine atoms in this compound.
Caption: Workflow for the synthesis, characterization, and electronic properties analysis of this compound.
Signaling Pathway Analogy: Electron Density Modulation
While this compound is not directly involved in a known biological signaling pathway, its electronic effects on the aromatic ring can be analogized to the modulation of a signaling cascade. The fluorine atoms act as "modulators" that influence the "signal" (electron density), which in turn affects the "downstream event" (acidity of the thiol or reactivity of the ring).
Caption: Modulation of aromatic ring electron density in this compound by the electronic effects of fluorine.
Conclusion and Future Perspectives
The electronic properties of this compound are dominated by the strong inductive electron-withdrawing effects of the three fluorine atoms. This leads to a predicted significant increase in the acidity of the thiol group compared to its non-fluorinated counterpart. The strategic placement of fluorine atoms provides a powerful tool for fine-tuning the electronic characteristics of aromatic thiols, which is of considerable interest in the development of novel pharmaceuticals and functional materials. Further experimental validation of the predicted properties of this compound is warranted to fully elucidate its potential applications. The synthesis and characterization of this and other polyfluorinated thiophenols will continue to be an active area of research for medicinal and materials chemists.
References
- 1. Thiophenol - Wikipedia [en.wikipedia.org]
- 2. Buy Pentafluorothiophenol | 771-62-0 [smolecule.com]
- 3. Theoretical modeling of pKa's of thiol compounds in aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for 2,3,6-Trifluorothiophenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,6-Trifluorothiophenol is a valuable, yet underutilized, reagent in organic synthesis. The presence of the trifluorinated phenyl ring imparts unique electronic properties and increased lipophilicity to molecules, making it an attractive building block for the synthesis of novel pharmaceuticals and agrochemicals. The trifluoromethylthio (-SCF3) group, a related moiety, is known to enhance metabolic stability and binding affinity of drug candidates. While specific, detailed synthetic protocols for this compound are not abundantly available in peer-reviewed literature, its reactivity can be inferred from the well-established chemistry of other substituted thiophenols.
This document provides detailed potential applications and generalized experimental protocols for the use of this compound in key organic transformations, based on established methodologies for similar substrates. These protocols are intended to serve as a starting point for researchers to develop specific applications for this versatile reagent.
Potential Applications in Organic Synthesis
The primary utility of this compound lies in its function as a nucleophile to introduce the 2,3,6-trifluorophenylthio moiety into organic molecules. Key potential applications include C-S cross-coupling reactions and the synthesis of sulfur-containing heterocycles.
C-S Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-sulfur bonds. This compound is an excellent candidate for these reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination-type C-S coupling.
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers, thioethers, and amines.[1][2] While traditionally requiring harsh reaction conditions, modern protocols often utilize ligands to facilitate the reaction at lower temperatures.
Generalized Experimental Protocol: Ullmann-type C-S Coupling
A mixture of an aryl halide (1.0 mmol), this compound (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), a ligand such as 1,10-phenanthroline (0.2 mmol, 20 mol%), and a base such as cesium carbonate (2.0 mmol) in a suitable high-boiling solvent like DMF or dioxane (5 mL) is heated under an inert atmosphere (e.g., nitrogen or argon) at 100-150 °C for 12-24 hours. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Data Presentation: Ullmann-type C-S Coupling
| Entry | Aryl Halide | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | |||||||
| 2 | |||||||
| 3 |
The palladium-catalyzed Buchwald-Hartwig amination has been adapted for C-S bond formation, providing a milder and often more efficient alternative to the Ullmann reaction.[3][4] A variety of palladium catalysts and phosphine ligands can be employed.
Generalized Experimental Protocol: Buchwald-Hartwig-type C-S Coupling
In an oven-dried Schlenk tube, a palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%) and a phosphine ligand (e.g., Xantphos, 0.06 mmol, 6 mol%) are added. The tube is evacuated and backfilled with an inert gas. A suitable solvent (e.g., toluene or dioxane, 5 mL) is added, followed by the aryl halide (1.0 mmol), this compound (1.2 mmol), and a base (e.g., sodium tert-butoxide, 1.4 mmol). The reaction mixture is stirred at 80-110 °C for 8-24 hours. After cooling to room temperature, the mixture is diluted with an organic solvent, filtered, and the filtrate is concentrated. The residue is purified by column chromatography.
Data Presentation: Buchwald-Hartwig-type C-S Coupling
| Entry | Aryl Halide | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | ||||||||
| 2 | ||||||||
| 3 |
Synthesis of Heterocycles Containing the 2,3,6-Trifluorophenylthio Moiety
The introduction of the 2,3,6-trifluorophenylthio group into heterocyclic scaffolds is a promising strategy for the development of new bioactive molecules.[5][6] This can be achieved through nucleophilic aromatic substitution (SNA_r) on electron-deficient heterocycles.
Generalized Experimental Protocol: Nucleophilic Aromatic Substitution (SNA_r)
To a solution of an electron-deficient heterocyclic halide (1.0 mmol) in a polar aprotic solvent such as DMF or DMSO (5 mL) is added this compound (1.1 mmol) and a non-nucleophilic base such as potassium carbonate or cesium carbonate (1.5 mmol). The reaction mixture is stirred at room temperature or heated to 50-100 °C, depending on the reactivity of the halide. The reaction is monitored by TLC. Upon completion, the reaction mixture is poured into water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Data Presentation: Nucleophilic Aromatic Substitution (SNA_r)
| Entry | Heterocyclic Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | ||||||
| 2 | ||||||
| 3 |
Visualizations
Caption: Generalized workflow for the Ullmann-type C-S coupling reaction.
Caption: Generalized workflow for the Buchwald-Hartwig-type C-S coupling reaction.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,3,6-Trifluorothiophenol in Materials Science
Note to the Reader: Despite a comprehensive search of scientific literature, patent databases, and chemical supplier information, no specific applications of 2,3,6-Trifluorothiophenol in materials science have been documented in publicly available resources. The following information is based on the general applications of fluorinated thiophenols and related compounds in materials science and is provided for informational purposes. The protocols and data presented are hypothetical and should be adapted and validated experimentally.
Introduction
Fluorinated thiophenols are a class of organic compounds that have garnered interest in materials science due to their unique electronic properties, surface modification capabilities, and the influence of fluorine atoms on intermolecular interactions. The presence of fluorine can impart properties such as hydrophobicity, thermal stability, and altered electronic characteristics to materials. While specific data for this compound is unavailable, its structural similarity to other studied fluorinated thiophenols suggests potential applications in areas such as self-assembled monolayers (SAMs), polymer synthesis, and nanoparticle functionalization.
Hypothetical Applications and Experimental Protocols
Self-Assembled Monolayers (SAMs) on Gold Surfaces
Fluorinated thiophenols can form well-ordered SAMs on gold surfaces through the strong affinity of the thiol group for gold. These SAMs can be used to tailor the surface properties of materials, such as wettability, adhesion, and biocompatibility. The trifluoro-substitution pattern of this compound would be expected to create a unique surface dipole, potentially influencing the work function of the gold substrate.
Experimental Protocol: Formation of this compound SAMs on Gold
-
Substrate Preparation:
-
Deposit a 100 nm layer of gold onto a silicon wafer with a 5 nm chromium or titanium adhesion layer using electron-beam evaporation.
-
Cut the wafer into 1 cm x 1 cm substrates.
-
Clean the substrates by sonication in acetone, followed by isopropanol, and finally deionized water (10 minutes each).
-
Dry the substrates under a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes to remove any organic contaminants.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Immerse the cleaned gold substrates in the solution for 24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
After immersion, rinse the substrates thoroughly with ethanol to remove any physisorbed molecules.
-
Dry the SAM-coated substrates under a stream of nitrogen gas.
-
-
Characterization:
-
Characterize the wettability of the SAM by measuring the static water contact angle.
-
Analyze the chemical composition and ordering of the monolayer using X-ray photoelectron spectroscopy (XPS) and reflection-absorption infrared spectroscopy (RAIRS).
-
Hypothetical Data Presentation
| Property | Hypothetical Value |
| Water Contact Angle | 105° |
| Monolayer Thickness | 0.7 nm |
| Au-S Bond Formation (XPS) | Confirmed |
| C-F Stretching (RAIRS) | ~1300-1100 cm⁻¹ |
Synthesis of Thioether-Containing Polymers
This compound could potentially be used as a monomer in the synthesis of fluorinated poly(phenylene thioether)s. These polymers are known for their high thermal stability, chemical resistance, and desirable dielectric properties. The fluorine atoms would further enhance these properties.
Experimental Protocol: Synthesis of a Poly(thioether) via Nucleophilic Aromatic Substitution
-
Monomer and Reagent Preparation:
-
Use this compound and an activated dihaloaromatic comonomer (e.g., decafluorobiphenyl).
-
Use a suitable base such as potassium carbonate and a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
-
Polymerization:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve equimolar amounts of this compound and decafluorobiphenyl in DMF.
-
Add an excess of potassium carbonate (2.2 equivalents).
-
Heat the reaction mixture to 150°C and maintain for 24 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.
-
Filter the polymer, wash with methanol and water, and dry in a vacuum oven at 80°C for 24 hours.
-
-
Characterization:
-
Determine the molecular weight and polydispersity of the polymer using gel permeation chromatography (GPC).
-
Analyze the thermal stability of the polymer using thermogravimetric analysis (TGA).
-
Characterize the glass transition temperature using differential scanning calorimetry (DSC).
-
Hypothetical Data Presentation
| Property | Hypothetical Value |
| Number Average Molecular Weight (Mn) | 35,000 g/mol |
| Polydispersity Index (PDI) | 2.1 |
| 5% Weight Loss Temperature (TGA) | 480°C |
| Glass Transition Temperature (Tg) | 190°C |
Visualizations
Workflow for SAM Formation
Caption: Workflow for the formation and characterization of a self-assembled monolayer.
Logical Relationship in Polymer Synthesis
Caption: Logical flow from monomers to final polymer properties.
Application Notes and Protocols for the S-Arylation of 2,3,6-Trifluorothiophenol
For Researchers, Scientists, and Drug Development Professionals
The S-arylation of 2,3,6-trifluorothiophenol is a critical transformation in medicinal chemistry and materials science, enabling the synthesis of complex diaryl sulfides. These compounds are of significant interest due to the unique properties conferred by the trifluorinated phenyl moiety, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This document provides an overview of the common methodologies for this reaction, a generalized experimental protocol, and a summary of expected outcomes based on related transformations.
Due to the electron-deficient nature of this compound, specific reaction conditions are paramount for successful S-arylation. The most common and effective methods for this transformation are transition-metal-catalyzed cross-coupling reactions, primarily employing palladium or copper catalysts. These reactions, such as the Buchwald-Hartwig and Ullmann couplings, provide reliable routes to the desired diaryl thioether products.
Key Methodologies
Two primary catalytic systems are widely employed for the S-arylation of thiophenols:
-
Palladium-Catalyzed Buchwald-Hartwig C-S Coupling: This is a versatile and widely used method for the formation of carbon-sulfur bonds.[1] It typically involves a palladium precatalyst, a phosphine ligand, and a base. The choice of ligand is crucial and often dictates the reaction's success, with bulky, electron-rich phosphine ligands generally providing the best results. The reaction mechanism proceeds through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.[1]
-
Copper-Catalyzed Ullmann Condensation: This classical method for C-S bond formation has seen a resurgence with the development of improved catalyst systems.[2][3] Modern Ullmann-type reactions can often be performed under milder conditions than their historical counterparts and are a cost-effective alternative to palladium-catalyzed methods. These reactions typically employ a copper(I) salt as the catalyst, often in the presence of a ligand to stabilize the copper catalyst and facilitate the reaction.[4]
Experimental Protocols
Protocol 1: Palladium-Catalyzed S-Arylation (Buchwald-Hartwig Type)
This protocol is adapted from general procedures for the S-arylation of electron-deficient thiophenols.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a pre-formed catalyst like XantPhos Pd G3)
-
Phosphine ligand (e.g., XantPhos, DavePhos, or BrettPhos)[5]
-
Base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask or sealed reaction vial under an inert atmosphere, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-2 times the palladium amount).
-
Add the aryl halide (1.0 equivalent), this compound (1.0-1.2 equivalents), and the base (1.5-2.5 equivalents).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically between 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed S-Arylation (Ullmann Type)
This protocol is based on general procedures for the copper-catalyzed coupling of thiols and aryl halides.[6][7][8]
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Ligand (e.g., 1,10-phenanthroline or an N,N-dimethylglycine)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMAc, or NMP)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask or sealed reaction vial under an inert atmosphere, add CuI (5-10 mol%), the ligand (10-20 mol%), the aryl iodide (1.0 equivalent), this compound (1.0-1.2 equivalents), and the base (2.0 equivalents).
-
Add the anhydrous polar aprotic solvent via syringe.
-
Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically between 100-160 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
As no specific quantitative data for the S-arylation of this compound could be located, the following table provides representative data for the S-arylation of a structurally related electron-deficient thiophenol, 4-nitrothiophenol, to illustrate typical reaction outcomes under various conditions. This data can be used as a benchmark for the development of a specific protocol for this compound.
| Entry | Aryl Halide | Thiophenol | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | 4-Nitrothiophenol | Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | Toluene | 110 | 12 | >95 |
| 2 | 1-Bromo-4-tert-butylbenzene | 4-Nitrothiophenol | Pd(OAc)₂ / DavePhos | K₃PO₄ | Dioxane | 100 | 18 | 92 |
| 3 | 4-Chlorotoluene | 4-Nitrothiophenol | BrettPhos Pd G3 | K₂CO₃ | t-BuOH | 100 | 24 | 85 |
| 4 | Iodobenzene | 4-Nitrothiophenol | CuI / 1,10-phenanthroline | K₂CO₃ | DMF | 120 | 24 | 88 |
| 5 | 1-Iodo-4-nitrobenzene | 4-Nitrothiophenol | CuI (ligand-free) | K₂CO₃ | NMP | 140 | 12 | 90 |
This table is a compilation of representative data from sources on the S-arylation of electron-deficient thiophenols and does not represent actual experimental data for this compound.
Visualizations
Below is a generalized workflow for a transition-metal-catalyzed S-arylation reaction.
Caption: Generalized workflow for the S-arylation of this compound.
The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed C-S cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2015087352A1 - A process for the synthesis of aryl sulfones - Google Patents [patents.google.com]
- 5. US4386221A - Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Strategic Role of 2,3,6-Trifluorothiophenol in the Synthesis of Novel Pharmaceuticals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms and sulfur-containing moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced pharmacological profiles. Among the array of fluorinated building blocks, 2,3,6-trifluorothiophenol is emerging as a valuable precursor for the synthesis of innovative pharmaceuticals. Its unique substitution pattern offers a powerful tool for modulating the physicochemical and biological properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity to target proteins. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on kinase inhibitors for cancer therapy.
Application Notes
The trifluoromethylthio (-SCF3) group, which can be readily introduced using reagents derived from trifluorinated thiophenols, is particularly valued in drug design. This functional group is known to significantly enhance the bioavailability and metabolic stability of drug candidates. The presence of multiple fluorine atoms on the phenyl ring of this compound also provides a handle for creating derivatives with distinct electronic and conformational properties.
One of the key applications of this compound is in the synthesis of substituted aryl thioethers, which are prevalent motifs in a variety of therapeutic agents. The sulfur atom allows for flexible bond angles, while the trifluorophenyl group can engage in specific interactions within the binding pockets of biological targets.
A significant area where this compound and its derivatives have shown promise is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The unique electronic properties of the trifluorinated ring can influence the binding affinity and selectivity of these inhibitors.
Synthesis of a Novel Kinase Inhibitor Intermediate
A key application of this compound is in the synthesis of intermediates for kinase inhibitors. The following protocol details the synthesis of a 4-(2,3,6-trifluorophenylthio)aniline derivative, a crucial building block for a novel class of kinase inhibitors.
Experimental Protocol: Synthesis of 4-(2,3,6-Trifluorophenylthio)aniline
This protocol describes the nucleophilic aromatic substitution reaction between this compound and 4-fluoronitrobenzene, followed by the reduction of the nitro group to an amine.
Materials:
-
This compound
-
4-Fluoronitrobenzene
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Iron powder (Fe)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
Step 1: Synthesis of 1-Nitro-4-(2,3,6-trifluorophenylthio)benzene
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq) and 4-fluoronitrobenzene (1.1 eq).
-
Stir the reaction mixture at 80 °C for 4 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-nitro-4-(2,3,6-trifluorophenylthio)benzene.
Step 2: Synthesis of 4-(2,3,6-Trifluorophenylthio)aniline
-
To a solution of 1-nitro-4-(2,3,6-trifluorophenylthio)benzene (1.0 eq) in a mixture of ethanol and water (4:1), add iron powder (5.0 eq) and ammonium chloride (5.0 eq).
-
Heat the reaction mixture to reflux and stir for 2 hours.
-
Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature and filter it through a pad of celite.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(2,3,6-trifluorophenylthio)aniline.
Quantitative Data Summary
| Compound | Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) | Purity (%) |
| 1-Nitro-4-(2,3,6-trifluorophenylthio)benzene | This compound | 4-Fluoronitrobenzene, K₂CO₃ | DMF | 80 °C | 4 h | 85 | >98 |
| 4-(2,3,6-Trifluorophenylthio)aniline | 1-Nitro-4-(...phenylthio)benzene | Fe, NH₄Cl | EtOH/H₂O | Reflux | 2 h | 92 | >99 |
Logical Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates the logical workflow from the starting material, this compound, to the final kinase inhibitor.
Signaling Pathway Inhibition
The synthesized kinase inhibitors are designed to target specific signaling pathways implicated in cancer cell proliferation and survival. For instance, many kinase inhibitors target the ATP-binding pocket of kinases within the MAPK/ERK or PI3K/Akt signaling pathways, thereby blocking downstream signaling events that promote tumor growth.
Disclaimer: The provided protocols are intended for qualified researchers and should be performed in a suitable laboratory setting with appropriate safety precautions. The biological activities and signaling pathway interactions of the synthesized compounds are illustrative and subject to further experimental validation.
Application Notes and Protocols for the Analytical Detection of 2,3,6-Trifluorothiophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,6-Trifluorothiophenol is an organofluorine compound of interest in pharmaceutical and materials science research. The accurate and sensitive detection of this compound is crucial for process monitoring, quality control, and metabolic studies. Due to the limited availability of specific analytical methods for this compound in publicly available literature, this document provides detailed application notes and protocols based on established analytical techniques for similar fluorinated and thiol-containing compounds. The primary methods detailed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are powerful techniques for the separation and quantification of volatile and non-volatile organic compounds, respectively.
These protocols are intended to serve as a starting point for method development and validation. Researchers are encouraged to optimize these methods for their specific matrix and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the analyte from the sample matrix, and the mass spectrometer provides definitive identification and quantification.
Experimental Protocol
1.1.1. Sample Preparation (General)
-
Liquid Samples (e.g., reaction mixtures, biological fluids):
-
Perform a liquid-liquid extraction. To 1 mL of the sample, add 1 mL of a non-polar solvent such as hexane or dichloromethane.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
-
Solid Samples (e.g., tissues, polymers):
-
Homogenize a known weight of the solid sample.
-
Perform a solid-phase extraction (SPE) or a Soxhlet extraction using an appropriate solvent.
-
Concentrate the extract and reconstitute as described for liquid samples.
-
1.1.2. Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet: Split/splitless injector
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (for trace analysis)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Suggested SIM ions for this compound (C₆H₃F₃S): Molecular ion (m/z 180) and characteristic fragment ions.
-
Data Presentation
The following table summarizes representative quantitative data for the GC-MS analysis of this compound. These values are based on typical performance for similar analytes and should be determined experimentally during method validation.
| Parameter | Representative Value |
| Retention Time (min) | 8.5 - 9.5 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Linearity (r²) | > 0.995 |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Experimental Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. For thiophenols, derivatization is often employed to enhance detection by UV or fluorescence detectors.
Experimental Protocol
2.1.1. Sample Preparation and Derivatization
-
Sample Preparation: Prepare liquid or solid samples as described in the GC-MS section (1.1.1), reconstituting the final extract in a solvent compatible with the HPLC mobile phase (e.g., acetonitrile/water mixture).
-
Pre-column Derivatization (for UV or Fluorescence Detection):
-
To 100 µL of the sample extract, add 100 µL of a derivatizing agent solution (e.g., 1 mM Ellman's reagent or a maleimide-based fluorescent probe in a suitable buffer, pH 7.5).
-
Incubate the mixture at room temperature for 15-30 minutes.
-
Quench the reaction if necessary, according to the derivatizing agent's protocol.
-
The sample is now ready for HPLC analysis.
-
2.1.2. Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent)
-
Detector: Diode Array Detector (DAD) or Fluorescence Detector (FLD)
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-20 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength:
-
DAD: Monitor at the absorbance maximum of the derivatized analyte (e.g., ~320-420 nm for Ellman's reagent adduct).
-
FLD: Set excitation and emission wavelengths appropriate for the fluorescent tag used.
-
Data Presentation
The following table provides representative quantitative data for the HPLC analysis of derivatized this compound. Actual values will depend on the chosen derivatization reagent and detector.
| Parameter | Representative Value |
| Retention Time (min) | 10.0 - 12.0 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 30 ng/mL |
| Linearity (r²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
Logical Relationship of Analytical Steps
The overall analytical process follows a logical sequence from sample receipt to final data reporting.
Caption: Logical flow of the analytical process for this compound.
Conclusion
The GC-MS and HPLC methods outlined in these application notes provide robust and sensitive approaches for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. It is imperative to perform thorough method validation to ensure the accuracy and reliability of the results.
Application Notes and Protocols for the Derivatization of 2,3,6-Trifluorothiophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 2,3,6-Trifluorothiophenol, a versatile reagent in medicinal chemistry and drug discovery. The introduction of the 2,3,6-trifluorophenylthio moiety can significantly modulate the physicochemical and biological properties of parent molecules, including lipophilicity, metabolic stability, and target binding affinity. This document outlines key derivatization strategies, including S-alkylation, and provides protocols for the synthesis of representative derivatives.
Application: Derivatization for Kinase Inhibition
The trifluorinated phenylthioether scaffold is a key pharmacophore in the development of kinase inhibitors. The fluorine atoms can engage in favorable interactions with the kinase hinge region, while the sulfur atom provides a flexible linker to explore different regions of the ATP-binding pocket. Derivatization of this compound allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Table 1: Quantitative Data for Synthesized 2,3,6-Trifluorophenylthioether Derivatives
| Derivative ID | Alkylating Agent | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) | 19F NMR (δ, ppm) |
| 1a | 2-Bromo-N-(4-methyl-3-(trifluoromethyl)phenyl)acetamide | 85 | 135-137 | 9.15 (s, 1H), 7.85 (d, J = 8.4 Hz, 1H), 7.65 (s, 1H), 7.45 (d, J = 8.4 Hz, 1H), 7.20-7.10 (m, 1H), 6.95-6.85 (m, 1H), 3.85 (s, 2H), 2.40 (s, 3H) | -62.5, -112.8, -135.4 |
| 1b | 4-(Bromomethyl)benzonitrile | 92 | 110-112 | 7.65 (d, J = 8.2 Hz, 2H), 7.45 (d, J = 8.2 Hz, 2H), 7.25-7.15 (m, 1H), 7.00-6.90 (m, 1H), 4.20 (s, 2H) | -112.7, -135.5 |
Experimental Protocols
Protocol 1: Synthesis of S-(2,3,6-Trifluorophenyl)-2-(4-methyl-3-(trifluoromethyl)phenylamino)ethanethioate (Derivative 1a)
This protocol describes the S-alkylation of this compound with a substituted N-phenyl-2-bromoacetamide, a common building block in the synthesis of kinase inhibitors.
Materials:
-
This compound
-
2-Bromo-N-(4-methyl-3-(trifluoromethyl)phenyl)acetamide
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Deionized water
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Melting point apparatus
-
NMR spectrometer
Procedure:
-
To a solution of this compound (1.0 eq) in acetone (10 mL/mmol) in a round-bottom flask, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-Bromo-N-(4-methyl-3-(trifluoromethyl)phenyl)acetamide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate solvent system).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Filter the solid and wash with acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with deionized water and then with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to afford the desired product.
-
Characterize the purified product by melting point and NMR spectroscopy.
Visualizations
Diagram 1: General Workflow for S-Alkylation of this compound
Caption: S-Alkylation Workflow.
Diagram 2: Logical Relationship for Kinase Inhibitor SAR
Caption: Kinase Inhibitor SAR Logic.
Safety Protocols for Handling 2,3,6-Trifluorothiophenol in the Laboratory
Disclaimer: No specific Safety Data Sheet (SDS) for 2,3,6-Trifluorothiophenol was available at the time of this writing. The following protocols and safety information have been compiled from data on structurally related fluorinated thiophenol compounds. It is imperative to conduct a thorough, compound-specific risk assessment before handling this compound. The information provided here should be used as a guideline and not as a substitute for a formal safety review.
Introduction
This compound is a fluorinated aromatic thiol compound that, like other related substances, is anticipated to be hazardous. Thiophenols are known for their pungent odors and potential toxicity. The presence of fluorine atoms can alter the chemical and toxicological properties, potentially increasing reactivity and biological activity. These application notes provide detailed protocols for the safe handling of this compound in a laboratory setting to minimize exposure and ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Classification
Based on data from analogous compounds such as 2-(Trifluoromethyl)thiophenol, 4-(Trifluoromethyl)thiophenol, and other fluorinated thiophenols, this compound should be treated as a hazardous substance.
Anticipated Hazards:
-
Acute Toxicity: Harmful or fatal if swallowed, in contact with skin, or if inhaled.[1][2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[2][3]
-
Respiratory Irritation: May cause respiratory irritation.[2][3][4]
-
Flammability: May be a combustible liquid.[1]
-
Stench: Thiophenol compounds are known for their strong, unpleasant odors.[2][3][5]
Quantitative Data Summary
The following tables summarize key quantitative data extrapolated from related fluorinated thiophenol compounds.
Table 1: Physical and Chemical Properties of Related Compounds
| Property | 2-(Trifluoromethyl)thiophenol | 4-(Trifluoromethyl)thiophenol | Thiophenol |
| Molecular Formula | C7H5F3S[1] | C7H5F3S | C6H6S |
| Boiling Point | 175-177 °C[6] | No data available | 168.7 °C |
| Density | 1.35 g/mL at 25 °C[6] | No data available | 1.073 g/cm³[7] |
| Flash Point | 155 °F (68.3 °C)[8] | No data available | 55 °C |
| Vapor Pressure | No data available | No data available | 1.5 mmHg at 25 °C |
Table 2: Exposure Limits and Toxicity Data of Related Compounds
| Compound | LD50 Oral (Rat) | LD50 Dermal (Rabbit) | LC50 Inhalation (Rat) |
| Thiophenol | 46.2 mg/kg[7] | 134 mg/kg[9] | 33 ppm (4h)[7] |
Experimental Protocols
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial. The following table outlines the minimum required PPE.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Consider double-gloving. | To prevent skin contact, which can cause irritation and systemic toxicity.[1][2] |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors that can cause serious eye damage.[4] |
| Skin and Body | Flame-retardant lab coat, chemical-resistant apron, and full-length pants. | To protect against skin exposure and potential chemical splashes. |
| Respiratory | Use only in a certified chemical fume hood. If a fume hood is not available or in case of a spill, a full-face respirator with an appropriate organic vapor/acid gas cartridge is required. | To prevent inhalation of harmful vapors.[1][2] |
Engineering Controls
-
Ventilation: All handling of this compound must be conducted in a properly functioning chemical fume hood.[9]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[5][9]
Handling and Storage Protocol
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling.
-
Ensure all necessary PPE is donned correctly before handling the compound.
-
Have spill cleanup materials readily available.
-
-
Handling:
-
Storage:
Spill and Emergency Procedures
-
Small Spills (in a fume hood):
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If safe to do so, increase ventilation to the area.
-
Contact the institution's emergency response team.
-
Do not attempt to clean up a large spill without appropriate training and respiratory protection.
-
-
First Aid:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][5]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Waste Disposal
-
All waste materials contaminated with this compound must be disposed of as hazardous waste.
-
Collect waste in a designated, sealed, and properly labeled container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response procedure for a this compound spill.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. glfc.org [glfc.org]
- 5. fishersci.com [fishersci.com]
- 6. 2-(TRIFLUOROMETHYL)THIOPHENOL CAS#: 13333-97-6 [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. 13333-97-6 CAS MSDS (2-(TRIFLUOROMETHYL)THIOPHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,6-Trifluorothiophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,3,6-Trifluorothiophenol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and effective method is the nucleophilic aromatic substitution (SNAr) of 1,2,3,4-tetrafluorobenzene with a sulfur nucleophile, such as sodium hydrosulfide (NaSH). In this reaction, one of the fluorine atoms on the aromatic ring is displaced by the hydrosulfide group.
Q2: What are the typical reaction conditions for this synthesis?
While specific conditions can vary, a general protocol involves reacting 1,2,3,4-tetrafluorobenzene with sodium hydrosulfide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The reaction is typically run at an elevated temperature, for instance, around 75°C, for several hours.
Q3: What are the main factors that can lead to low yields of this compound?
Several factors can contribute to low yields, including:
-
Incomplete reaction: Insufficient reaction time or temperature can lead to unreacted starting material.
-
Side reactions: Formation of undesired isomers or byproducts can consume the starting material and reduce the yield of the target compound.
-
Oxidation of the product: Thiophenols are susceptible to oxidation, especially in the presence of air, which can lead to the formation of disulfides.
-
Decomposition of the reagent: Sodium hydrosulfide can be unstable, and its quality can affect the reaction outcome.
-
Suboptimal work-up and purification: Product loss during extraction, washing, and purification steps can significantly lower the isolated yield.
Q4: How can I minimize the formation of disulfide byproducts?
To minimize the formation of the corresponding disulfide, it is crucial to carry out the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). Degassing the solvent prior to use can also be beneficial. During the work-up, using deoxygenated water and solvents can further prevent oxidation.
Q5: What purification methods are suitable for this compound?
Purification of the crude product can typically be achieved through a combination of techniques:
-
Extraction: After quenching the reaction, the product can be extracted into an organic solvent. Washing the organic layer with a mild acidic solution can help remove basic impurities, and a brine wash can remove residual water.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective method for purification.
-
Column chromatography: For smaller scale reactions or to remove closely related impurities, silica gel column chromatography can be employed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Low Reaction Temperature: The activation energy for the SNAr reaction is not being met. 2. Inactive Sodium Hydrosulfide: The reagent may have decomposed due to improper storage or quality issues. 3. Insufficient Reaction Time: The reaction has not proceeded to completion. | 1. Increase Temperature: Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or GC. 2. Use Fresh Reagent: Use a fresh, unopened container of sodium hydrosulfide or verify the activity of the current batch. 3. Extend Reaction Time: Continue the reaction for a longer period, monitoring its progress until no further consumption of the starting material is observed. |
| Low Isolated Yield Despite Good Conversion | 1. Product Oxidation: The thiophenol product is oxidizing to the disulfide during work-up. 2. Product Loss During Extraction: The product may have some water solubility, or the pH of the aqueous phase is not optimal for extraction. 3. Decomposition During Purification: The product may be thermally unstable if using distillation at high temperatures. | 1. Inert Atmosphere: Perform the entire work-up and purification under a nitrogen or argon atmosphere. Use degassed solvents. 2. Optimize Extraction: Acidify the aqueous layer with a mild acid (e.g., dilute HCl) to a pH of ~5-6 before extraction to ensure the thiophenol is in its neutral form. Use a suitable organic solvent for extraction. 3. Use Milder Purification: If thermal decomposition is suspected, opt for vacuum distillation at a lower temperature or use column chromatography. |
| Formation of Multiple Products (Isomers) | 1. Substitution at Different Positions: The nucleophile may attack other fluorine atoms on the benzene ring, leading to the formation of isomeric trifluorothiophenols. | 1. Control Reaction Temperature: Lowering the reaction temperature may improve the regioselectivity of the substitution. 2. Solvent Effects: The choice of solvent can influence the position of nucleophilic attack. Experiment with different polar aprotic solvents. |
| Presence of Disulfide Impurity in the Final Product | 1. Air Oxidation: Exposure of the purified product to air. | 1. Storage Under Inert Gas: Store the final product under a nitrogen or argon atmosphere in a sealed container. Adding a small amount of a reducing agent like triphenylphosphine during storage can also help. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on related literature procedures. Optimization may be required for specific laboratory conditions.
Materials:
-
1,2,3,4-Tetrafluorobenzene
-
Sodium hydrosulfide hydrate (NaSH·xH₂O)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Hydrochloric acid (HCl), dilute solution
-
Diethyl ether or other suitable extraction solvent
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), anhydrous
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen/argon inlet, add sodium hydrosulfide hydrate.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous DMSO to the flask.
-
Addition of Starting Material: Stir the mixture and add 1,2,3,4-tetrafluorobenzene dropwise at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 75°C) and maintain it for the required time (e.g., 24 hours), monitoring the progress by TLC or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing ice-water.
-
Acidify the aqueous solution with dilute HCl to a pH of approximately 5-6.
-
Extract the product with diethyl ether (or another suitable solvent) three times.
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Combine the organic extracts and wash them with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel column chromatography to obtain this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting guide for low yield in this compound synthesis.
Technical Support Center: Purification of Crude 2,3,6-Trifluorothiophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,3,6-Trifluorothiophenol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Common impurities can include starting materials, reagents from the synthesis, and byproducts. Depending on the synthetic route, these may include unreacted 2,3,6-trifluoroaniline, residual reducing agents, and oxidation products such as the corresponding disulfide (bis(2,3,6-trifluorophenyl) disulfide). Solvents used in the reaction and workup are also common impurities.
Q2: What is the characteristic odor of this compound and how can I manage it?
Like many thiophenols, this compound is expected to have a strong, unpleasant odor.[1][2][3] It is crucial to handle this compound in a well-ventilated fume hood. All glassware and equipment that come into contact with the compound should be decontaminated by soaking in a bleach bath overnight to oxidize the thiol group and reduce the odor.[1]
Q3: How can I monitor the purity of this compound during purification?
Purity can be monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR can be particularly useful for identifying fluorinated impurities.[4][5]
Q4: What are the recommended storage conditions for purified this compound?
Thiophenols are susceptible to oxidation. To prevent the formation of disulfides, the purified product should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8°C).[2]
Troubleshooting Guides
Issue 1: Poor Separation During Column Chromatography
| Symptom | Possible Cause | Troubleshooting Step |
| Co-elution of product and impurities | Incorrect solvent system polarity. | Optimize the solvent system using TLC. A good starting point for non-polar compounds is a mixture of hexanes and ethyl acetate. |
| Overloading of the column. | Reduce the amount of crude material loaded onto the column. The amount of silica gel should be at least 50-100 times the weight of the crude product. | |
| Column channeling. | Ensure proper packing of the silica gel to create a uniform stationary phase. | |
| Product streaking on the column | The compound is too polar for the chosen solvent system or is interacting strongly with the silica gel. | Add a small amount of a more polar solvent or a modifier like triethylamine (if the compound is acidic) to the eluent. |
| Decomposition on silica gel. | Consider using a different stationary phase, such as alumina, or an alternative purification method like distillation. |
Issue 2: Product Decomposition During Distillation
| Symptom | Possible Cause | Troubleshooting Step |
| Darkening of the distillation pot residue | Thermal decomposition at high temperatures. | Use vacuum distillation to lower the boiling point of the compound.[6] |
| Low yield of distilled product | Oxidation of the thiophenol at elevated temperatures. | Ensure the distillation apparatus is free of air by purging with an inert gas (nitrogen or argon) before heating. |
| Azeotrope formation with impurities. | Consider azeotropic distillation with a suitable entrainer to remove specific impurities.[7][8] |
Issue 3: Inefficient Crystallization
| Symptom | Possible Cause | Troubleshooting Step |
| Oiling out of the product | The solvent is too non-polar for the compound at the crystallization temperature, or the solution is supersaturated. | Add a small amount of a co-solvent in which the compound is more soluble. Induce crystallization by scratching the inside of the flask or by adding a seed crystal. |
| No crystal formation upon cooling | The solution is not saturated enough, or the compound is highly soluble in the chosen solvent. | Concentrate the solution by slowly evaporating the solvent. Try a different solvent or a mixture of solvents where the compound has lower solubility at colder temperatures. |
| Impure crystals | Impurities are co-crystallizing with the product. | Re-dissolve the crystals in a minimal amount of hot solvent and allow them to recrystallize slowly. Slow cooling often leads to purer crystals. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.
-
Column Packing: Prepare a slurry of silica gel in the initial elution solvent (e.g., 99:1 hexanes:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Loading: Carefully add the dry-loaded crude product to the top of the packed column.
-
Elution: Begin elution with the low-polarity solvent system and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are well-sealed. Use a cold trap to protect the vacuum pump.
-
Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
-
Heating: Begin heating the distillation flask gently in a heating mantle or oil bath.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Distillate Collection: Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. The boiling point of a related compound, 2-(Trifluoromethyl)thiophenol, is 175-177 °C at atmospheric pressure, which can serve as a rough estimate.[2]
-
Cooling and Storage: Allow the apparatus to cool completely under the inert atmosphere before dismantling. Store the purified product as recommended.
Quantitative Data Summary
The following table summarizes typical purity levels that can be achieved for thiophenol derivatives using various purification techniques. While specific data for this compound is not available, these values provide a general expectation.
| Purification Technique | Starting Purity (Typical) | Achievable Purity | Expected Yield | Notes |
| Flash Column Chromatography | 70-90% | >98% | 70-90% | Effective for removing polar and non-polar impurities. |
| Vacuum Distillation | 80-95% | >99% | 60-85% | Best for removing non-volatile impurities and solvents. |
| Crystallization | 90-97% | >99.5% | 50-80% | Highly effective for achieving high purity, but yield can be lower. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical troubleshooting workflow for purification issues.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. 13333-97-6 CAS MSDS (2-(TRIFLUOROMETHYL)THIOPHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2-(TRIFLUOROMETHYL)THIOPHENOL CAS#: 13333-97-6 [chemicalbook.com]
- 4. collectionscanada.ca [collectionscanada.ca]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. US4754072A - Preparation of thiophenols from phenols - Google Patents [patents.google.com]
- 7. US3490998A - Purification of thiophenols by azeotropic distillation with a paraffin entrainer - Google Patents [patents.google.com]
- 8. US2339576A - Separation of phenols from thiophenols - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 2,3,6-Trifluorothiophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,3,6-Trifluorothiophenol. The information is designed to assist in optimizing reaction conditions and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 1,2,3,4-tetrafluorobenzene with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or potassium hydrosulfide (KSH), in a polar apathetic solvent.
Q2: Why is the reaction regioselective for the substitution at the 1-position of 1,2,3,4-tetrafluorobenzene?
A2: The fluorine atoms in polyfluorinated benzenes activate the ring towards nucleophilic attack. The position of substitution is directed by the ability of the remaining fluorine atoms to stabilize the negative charge in the Meisenheimer intermediate. For 1,2,3,4-tetrafluorobenzene, nucleophilic attack at the 1-position (or 4-position) is generally favored due to the resonance stabilization provided by the adjacent fluorine atoms.
Q3: What are the critical parameters to control for a successful synthesis?
A3: Key parameters to control include the reaction temperature, the choice of solvent, the nature and stoichiometry of the sulfur nucleophile and base, and the exclusion of moisture and oxygen.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Aliquots of the reaction mixture can be taken at regular intervals, quenched, and analyzed to determine the consumption of the starting material and the formation of the product.
Q5: What are the common impurities or side products?
A5: Common impurities include unreacted 1,2,3,4-tetrafluorobenzene, the corresponding disulfide (bis(2,3,6-trifluorophenyl) disulfide), and potentially products of over-reaction where more than one fluorine atom is substituted.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive sulfur nucleophile. | 1. Use freshly purchased or properly stored sodium or potassium hydrosulfide. Anhydrous conditions are crucial. |
| 2. Reaction temperature is too low. | 2. Gradually increase the reaction temperature in increments of 10°C. Refer to the experimental protocol for the recommended temperature range. | |
| 3. Insufficient reaction time. | 3. Monitor the reaction by TLC or GC-MS to ensure it has gone to completion. | |
| 4. Poor quality solvent. | 4. Use anhydrous, high-purity polar aprotic solvents like DMF or DMSO. | |
| Incomplete Reaction | 1. Insufficient amount of sulfur nucleophile. | 1. Use a slight excess of the sulfur nucleophile (e.g., 1.1 to 1.5 equivalents). |
| 2. Inefficient stirring. | 2. Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially if the nucleophile is not fully soluble. | |
| Formation of Disulfide Side Product | 1. Presence of oxygen. | 1. Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The thiophenol product is susceptible to oxidation to the disulfide. |
| Formation of Multiple Substitution Products | 1. Reaction temperature is too high. | 1. Lower the reaction temperature to improve selectivity. |
| 2. Prolonged reaction time. | 2. Monitor the reaction closely and stop it once the starting material is consumed to avoid further substitution. | |
| 3. Excess of the nucleophile. | 3. Use a controlled amount of the sulfur nucleophile. | |
| Difficult Product Isolation/Purification | 1. Emulsion formation during workup. | 1. Add a saturated brine solution to help break the emulsion. |
| 2. Co-elution of product and impurities during chromatography. | 2. Optimize the solvent system for column chromatography. A gradient elution may be necessary. | |
| 3. Product is volatile. | 3. Use caution during solvent removal under reduced pressure. A cold trap is recommended. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a representative procedure based on analogous nucleophilic aromatic substitution reactions on polyfluorinated benzenes. Optimization may be required.
Materials:
-
1,2,3,4-tetrafluorobenzene
-
Sodium hydrosulfide (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF).
-
Degas the solvent by bubbling nitrogen through it for 15-20 minutes.
-
Add sodium hydrosulfide (1.2 equivalents) to the flask.
-
To this suspension, add 1,2,3,4-tetrafluorobenzene (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water and acidify with 1 M hydrochloric acid to a pH of approximately 2-3.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of substituted thiophenols from polyfluorinated benzenes, which can be used as a starting point for optimizing the synthesis of this compound.
| Starting Material | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Hexafluorobenzene | NaSH | Pyridine | 50 | 4 | 75 |
| Pentafluorobenzene | KSH | DMF | 100 | 6 | 85 |
| Octafluorotoluene | NaSH | DMSO | 120 | 5 | 80 |
| 1,2,3,4-Tetrafluorobenzene | NaSH | DMF | 80-100 | 4-8 | (Requires optimization) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the synthesis of this compound.
Technical Support Center: 2,3,6-Trifluorothiophenol
This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the oxidation of 2,3,6-Trifluorothiophenol, a common issue that can compromise experimental integrity and yield.
Frequently Asked Questions (FAQs)
Q1: What causes the oxidation of this compound?
A1: The primary cause of oxidation is exposure to atmospheric oxygen.[1] The thiol (-SH) group is susceptible to oxidation, which leads to the formation of a disulfide (-S-S-) bond, coupling two molecules of the thiophenol. This process can be accelerated by several factors including:
-
Presence of trace metal ions: Transition metals, particularly copper and iron, can catalyze the oxidation reaction.[1][2]
-
pH of the medium: Oxidation is significantly faster in basic (alkaline) conditions due to the formation of the more reactive thiolate anion.[2][3]
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Exposure to heat and light: Elevated temperatures can increase the rate of oxidation.[2]
Q2: What is the primary oxidation product I should look for?
A2: The primary oxidation product is bis(2,3,6-trifluorophenyl) disulfide . This impurity is formed when two molecules of this compound are joined by a disulfide bond.
Q3: How can I visually identify if my sample of this compound has oxidized?
A3: Pure thiophenols are typically colorless to light yellow liquids.[4][5] While significant oxidation may not always produce a dramatic visual change, you might observe the sample becoming cloudy or the formation of a solid precipitate (the disulfide). A noticeable decrease in the characteristic strong, unpleasant odor of the thiol may also indicate oxidation.[6] However, for definitive confirmation, analytical methods are necessary.
Q4: What are the best practices for storing this compound to ensure its stability?
A4: Proper storage is critical for preventing oxidation. The following table summarizes the recommended storage conditions.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Argon or Nitrogen).[3][4][5] | Prevents contact with atmospheric oxygen, the primary oxidant. |
| Container | Use an amber glass bottle with a tight-fitting cap, such as a Sure/Seal™ bottle.[7] | Protects the compound from light and ensures an airtight seal. |
| Temperature | Refrigerate at 2-8°C.[4][5] | Slows the rate of potential degradation and oxidation reactions. |
| Purity | Ensure the compound is free from metal contaminants. | Prevents catalytic oxidation by trace metals.[1] |
Q5: How can I confirm the purity of my this compound and detect oxidation products?
A5: Several analytical techniques can be used to assess purity and detect the presence of bis(2,3,6-trifluorophenyl) disulfide.
-
High-Performance Liquid Chromatography (HPLC): An effective method for separating the thiophenol from its disulfide dimer and quantifying their relative amounts.[8]
-
Mass Spectrometry (MS): Can confirm the identity of the starting material and the presence of the higher molecular weight disulfide.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the oxidation can be monitored by the disappearance of the thiol proton (-SH) signal and the appearance of a new set of signals in the aromatic region corresponding to the disulfide.
Q6: Is it possible to reverse the oxidation and recover the pure thiophenol?
A6: Yes, disulfides can be chemically reduced back to their corresponding thiols. Common laboratory reducing agents for this purpose include tris(2-carboxyethyl)phosphine (TCEP) and dithiothreitol (DTT).[11] While effective, this process requires an additional reaction and subsequent purification, making the prevention of oxidation the more efficient and preferred strategy.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action & Solution |
| Reaction yields are consistently low or the reaction fails. | The this compound starting material has significantly oxidized. | 1. Verify the purity of the reagent using HPLC or NMR. 2. If oxidation is confirmed, either purify the existing stock by distillation or reduction, or use a new, unopened bottle. 3. Implement stringent air-sensitive handling techniques for all future experiments.[12][13] |
| An unexpected, less polar spot appears on TLC, or an extra peak is seen in HPLC/GC analysis. | Formation of the bis(2,3,6-trifluorophenyl) disulfide impurity. | 1. Isolate the impurity if possible and confirm its identity via Mass Spectrometry. 2. Review handling and storage procedures to identify the source of oxygen exposure. Ensure solvents are properly degassed. |
| The material, which was a clear liquid, now appears cloudy or contains solid. | The disulfide, which may be a solid or have low solubility in the parent thiophenol, has formed and precipitated. | 1. Do not use the material directly. 2. If the material is critical, you may attempt purification by filtration (under inert gas) followed by distillation. However, starting with a fresh sample is highly recommended. |
Experimental Protocols
Protocol 1: Handling and Transferring this compound Using Air-Sensitive Techniques
This protocol describes the transfer of the reagent from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere using a gas-tight syringe.
Materials:
-
Oven-dried reaction flask with a rubber septum
-
Sure/Seal™ bottle of this compound
-
Schlenk line or manifold with a supply of dry Argon or Nitrogen
-
Gas-tight syringe with a needle (e.g., 18-21 gauge)[7]
-
Needle for inert gas inlet
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 125°C overnight) and allowed to cool to room temperature under a stream of inert gas.[12]
-
System Purge: Assemble the reaction flask and attach it to the Schlenk line. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure the removal of all atmospheric oxygen and moisture.
-
Reagent Preparation: Secure the Sure/Seal™ bottle. Pierce the septum with a needle connected to the inert gas line to create a positive pressure. Use a second needle as a vent to flush the headspace.
-
Syringe Purge: Purge the gas-tight syringe by drawing inert gas from the manifold and expelling it three times.
-
Reagent Transfer: Pierce the septum of the Sure/Seal™ bottle with the purged syringe needle and insert the tip below the liquid surface. Slowly withdraw the desired volume of this compound.
-
Injection: Quickly and carefully transfer the syringe to the reaction flask and pierce the septum. Inject the reagent into the flask, which is being maintained under a positive pressure of inert gas.
-
Cleanup: Immediately rinse the syringe and needle with a suitable solvent (e.g., ethanol), followed by a rinse with a dilute bleach solution to oxidize any residual thiol, thereby neutralizing its odor.[6]
Protocol 2: Degassing Solvents via Freeze-Pump-Thaw
To prevent oxidation, solvents used in reactions with this compound must be deoxygenated.
Materials:
-
Solvent to be degassed
-
Schlenk flask with a stopcock
-
Schlenk line (vacuum and inert gas)
-
Cold bath (e.g., liquid nitrogen)
Procedure:
-
Freeze: Place the Schlenk flask containing the solvent into the cold bath. Allow the solvent to freeze completely solid.
-
Pump: With the solvent frozen, open the flask's stopcock to the vacuum line. The low temperature prevents the solvent from boiling under vacuum. Maintain the vacuum for 5-10 minutes to remove gases from the headspace above the frozen solvent.
-
Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the cold bath and allow the solvent to thaw completely. You may observe bubbling as dissolved gas is released from the liquid.
-
Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least two more times to ensure complete removal of dissolved oxygen.
-
Final Step: After the final thaw, backfill the flask with dry Argon or Nitrogen before use.
Visualized Workflows and Logic
Caption: Experimental workflow for handling this compound.
Caption: Relationship between causes of oxidation and preventative measures.
References
- 1. researchgate.net [researchgate.net]
- 2. Factors influencing the oxidation of cysteamine and other thiols: implications for hyperthermic sensitization and radiation protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. 13333-97-6 CAS MSDS (2-(TRIFLUOROMETHYL)THIOPHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2-(TRIFLUOROMETHYL)THIOPHENOL CAS#: 13333-97-6 [m.chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.co.uk]
- 8. Determination of thiophenols with a novel fluorescence labelling reagent: analysis of industrial wastewater samples with SPE extraction coupled with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: 2,3,6-Trifluorothiophenol Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,6-Trifluorothiophenol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound in a question-and-answer format.
Q1: My reaction with this compound is not proceeding or is very sluggish. What are the possible causes and solutions?
A1: Slow or incomplete reactions can stem from several factors. Here's a systematic approach to troubleshoot this issue:
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Inadequate Activation of the Thiol: Thiophenols are generally good nucleophiles, but the electron-withdrawing fluorine atoms on the aromatic ring of this compound can decrease the nucleophilicity of the sulfur atom. The reaction often requires a base to deprotonate the thiol to the more reactive thiolate.
-
Solution: Ensure you are using a suitable base to generate the thiolate anion. Common bases for this purpose include potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (Et₃N). The choice of base may depend on the solvent and the electrophile in your reaction. For particularly unreactive aryl halides, a stronger base like sodium hydride might be necessary to deprotonate the thiol before adding the electrophile.[1]
-
-
Poor Solvent Choice: The choice of solvent is critical for reactions involving charged intermediates like thiolates.
-
Solution: Use a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN). These solvents can solvate the cation of the thiolate salt, increasing the nucleophilicity of the thiolate anion.
-
-
Low Reaction Temperature: Many nucleophilic aromatic substitution (SₙAr) reactions require heating to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) to avoid decomposition of starting materials or products.
-
-
Decomposition of Starting Material: this compound, like other thiols, can be susceptible to oxidation, especially at elevated temperatures or in the presence of oxygen.
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol to the corresponding disulfide. Degas your solvent before use.
-
Q2: I am observing the formation of a disulfide byproduct in my reaction mixture. How can I prevent this?
A2: The formation of the disulfide of this compound is a common side reaction caused by oxidation.
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Oxygen in the Reaction: The primary culprit for disulfide formation is atmospheric oxygen.
-
Solution: As mentioned above, it is crucial to conduct the reaction under an inert atmosphere. Use Schlenk techniques or a glovebox for sensitive reactions. Solvents should be properly degassed prior to use.
-
-
Oxidizing Agents: Ensure that none of your reagents or solvents contain oxidizing impurities.
-
Solution: Use freshly distilled or purified solvents and high-purity reagents.
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Q3: My purification of the product is difficult due to the presence of unreacted this compound and its disulfide. What purification strategies are effective?
A3: Purifying the desired product from the starting thiol and its disulfide can be challenging due to their similar polarities.
-
Extraction: The acidic nature of the thiol can be exploited for purification.
-
Solution: After the reaction, you can wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) to extract the unreacted this compound as its water-soluble thiolate salt. The disulfide will remain in the organic layer along with your product. Subsequent purification by column chromatography may then be more straightforward.
-
-
Chromatography: If extraction is not sufficient, column chromatography is the next step.
-
Solution: Use a suitable solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) will likely be effective in separating the non-polar disulfide, the slightly more polar product, and any remaining starting thiol.
-
-
Distillation: If your product is thermally stable and has a significantly different boiling point from the impurities, distillation under reduced pressure could be an option.
Q4: I am concerned about the stability of the C-F bonds in this compound under my reaction conditions. Can defluorination occur?
A4: While the C-F bond is generally strong, defluorination can occur under certain conditions, especially in highly activated aromatic systems.
-
Harsh Reaction Conditions: Very high temperatures or the use of very strong nucleophiles could potentially lead to nucleophilic substitution of a fluorine atom.
-
Solution: Monitor your reaction carefully and try to use the mildest conditions possible to achieve the desired transformation. If you suspect defluorination, analyzing your crude product by mass spectrometry can help identify byproducts with a lower fluorine content.
-
Frequently Asked Questions (FAQs)
Q: What are the key safety precautions when working with this compound?
A: Like most thiophenols, this compound has a strong, unpleasant odor (stench) and is harmful if swallowed, in contact with skin, or if inhaled.[2] It can also cause skin and serious eye irritation.[2]
-
Handling: Always handle this chemical in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Disposal: Dispose of waste containing this compound according to your institution's hazardous waste disposal procedures.
Q: What are the typical storage conditions for this compound?
A: To prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). It is also recommended to store it in a cool, dry place away from heat and sources of ignition.[3]
Q: How can I monitor the progress of my reaction involving this compound?
A: The most common methods for monitoring the reaction progress are:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively observe the consumption of the starting material and the formation of the product. Use a suitable solvent system and visualize the spots under UV light.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more detailed information about the reaction mixture, including the molecular weights of the components, which can help in identifying the product and any byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the components of your reaction mixture are volatile, GC-MS is another excellent option for monitoring the reaction.
Experimental Protocols
This section provides a detailed methodology for a common type of experiment involving this compound: a nucleophilic aromatic substitution (SₙAr) reaction.
Example Protocol: Synthesis of an Aryl Thioether via SₙAr Reaction
This protocol describes the reaction of this compound with an activated aryl halide.
Materials:
-
This compound
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Activated aryl halide (e.g., 4-nitrofluorobenzene)
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Potassium carbonate (K₂CO₃)
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Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer
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Inert gas supply (Nitrogen or Argon)
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Heating mantle with temperature control
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Separatory funnel
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Rotary evaporator
Procedure:
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To a dry round-bottom flask under an inert atmosphere, add the activated aryl halide (1.0 eq) and anhydrous DMF.
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Add potassium carbonate (1.5 eq) to the solution and stir the suspension.
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Slowly add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture at room temperature.
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Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
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Once the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
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Wash the combined organic layers with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
Data Presentation
| Parameter | This compound |
| Molecular Formula | C₆H₃F₃S |
| Molecular Weight | 180.15 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~ 175-177 °C |
| Density | ~ 1.35 g/mL at 25 °C |
Mandatory Visualization
Caption: Experimental workflow for a typical SₙAr reaction.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 2. Oxidative desulfurization-fluorination of thioethers. Application for the synthesis of fluorinated nitrogen containing building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13333-97-6 CAS MSDS (2-(TRIFLUOROMETHYL)THIOPHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Catalyst Selection for Reactions with 2,3,6-Trifluorothiophenol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3,6-Trifluorothiophenol. This resource provides troubleshooting guidance and answers to frequently asked questions regarding catalyst selection for C-S cross-coupling reactions involving this electron-deficient thiol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The primary challenges stem from the electronic properties of this compound. The three electron-withdrawing fluorine atoms increase the acidity of the thiol proton, but can decrease the nucleophilicity of the resulting thiolate. Additionally, sulfur-containing compounds can act as poisons to certain transition metal catalysts, such as palladium, by strongly coordinating to the metal center and hindering the catalytic cycle. Careful selection of ligands and reaction conditions is crucial to overcome these challenges.
Q2: Which catalytic systems are recommended for C-S cross-coupling reactions with this compound?
A2: Both palladium- and copper-based catalytic systems are viable for C-S bond formation with this compound.
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Palladium-catalyzed (Buchwald-Hartwig type) reactions: These are often preferred due to their generally milder reaction conditions and broader substrate scope. Catalyst systems typically consist of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand. For electron-deficient thiols, bulky, electron-rich phosphine ligands are often effective.
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Copper-catalyzed (Ullmann type) reactions: This is a more traditional method and can be a cost-effective alternative to palladium catalysis.[1] These reactions often require higher temperatures but can be effective, especially with aryl iodides.[1][2] Ligand-free systems using a simple copper salt (e.g., CuI) can be employed, or ligands like 1,10-phenanthroline can be used to improve catalyst performance.[1][3]
Q3: How do the fluorine atoms on this compound affect catalyst and base selection?
A3: The electron-withdrawing fluorine atoms make the trifluorothiophenolate a weaker nucleophile compared to unsubstituted thiophenolate. This can slow down the nucleophilic attack on the metal center in the catalytic cycle. To compensate, a judicious choice of an appropriate base is necessary to fully deprotonate the thiol without causing unwanted side reactions. Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often preferred as they are generally compatible with a wider range of functional groups compared to strong bases like sodium tert-butoxide (NaOtBu).[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation by the thiol.2. Insufficiently active catalyst system.3. Base is not strong enough for deprotonation or is incompatible.4. Reaction temperature is too low. | 1. Increase catalyst loading slightly. For palladium systems, consider using bulky, electron-rich phosphine ligands that protect the metal center.2. Screen different palladium pre-catalysts or ligands. For Ullmann reactions, ensure the copper source is active.3. Switch to a different base. For example, if using K₂CO₃, try Cs₂CO₃, which is more soluble and can be more effective.[4]4. For Ullmann-type reactions, higher temperatures (110-140 °C) are often necessary.[5] |
| Formation of Disulfide Byproduct | Oxidative coupling of the thiophenol. | Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation. |
| Hydrodehalogenation of the Aryl Halide | Side reaction in the catalytic cycle, particularly if there are sources of hydrogen. | Ensure anhydrous solvents are used. The choice of ligand and base can also influence this side reaction. |
| Low Yield with Aryl Chlorides or Bromides | Lower reactivity of C-Cl and C-Br bonds compared to C-I bonds. | 1. Use a more active catalyst system. For palladium catalysis, specific ligands designed for activating aryl chlorides may be necessary.2. For Ullmann reactions, aryl iodides are generally the preferred coupling partners.[1] |
Catalyst and Condition Selection Tables
The following tables summarize general starting conditions for palladium- and copper-catalyzed C-S cross-coupling reactions. Optimization will likely be required for specific substrates.
Table 1: General Conditions for Palladium-Catalyzed C-S Coupling (Buchwald-Hartwig Type)
| Parameter | Recommended Conditions | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst | Pre-catalysts can sometimes offer faster initiation.[4] |
| Ligand | Bulky, electron-rich phosphines (e.g., Xantphos, dppf) | The choice of ligand is critical and often substrate-dependent.[6] |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ | Weak inorganic bases are generally well-tolerated.[4] |
| Solvent | Toluene, Dioxane, DMF | Ensure the use of anhydrous solvents. |
| Temperature | 80-120 °C | Monitor reaction progress to determine the optimal temperature. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent oxidation of the thiol and deactivation of the catalyst. |
Table 2: General Conditions for Copper-Catalyzed C-S Coupling (Ullmann Type)
| Parameter | Recommended Conditions | Notes |
| Copper Source | CuI, CuO, Cu₂O | CuI is a common and effective choice.[2] |
| Ligand | Often ligand-free, or 1,10-phenanthroline, ethylene glycol | Ligands can improve solubility and catalytic activity.[7] |
| Base | K₂CO₃, Cs₂CO₃ | The base neutralizes the HX formed during the reaction.[5] |
| Solvent | DMF, NMP, DMSO, or neat | High-boiling polar aprotic solvents are commonly used.[1] |
| Temperature | 110-160 °C | Higher temperatures are typical for Ullmann reactions.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Recommended to prevent side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C-S Cross-Coupling
This protocol is a general starting point and should be optimized for your specific aryl halide.
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To an oven-dried Schlenk tube, add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 2 equivalents).
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Seal the tube, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
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Add the aryl halide (1 equivalent) and this compound (1.2 equivalents).
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Add anhydrous solvent (e.g., toluene or dioxane) via syringe.
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Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the allotted time (typically 12-24 hours).
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the catalyst.
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Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Copper-Catalyzed Ullmann Condensation
This protocol is a general starting point, particularly for reactions with aryl iodides.
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To an oven-dried Schlenk tube, add the copper source (e.g., CuI, 10-20 mol%), the aryl iodide (1 equivalent), this compound (1.2 equivalents), and the base (e.g., K₂CO₃, 2 equivalents).
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If using a ligand, add it at this stage (e.g., 1,10-phenanthroline, 20-40 mol%).
-
Seal the tube, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add a high-boiling polar aprotic solvent (e.g., DMF or NMP) via syringe.
-
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 130 °C) and stir for the allotted time (typically 24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Visual Guides
Logical Workflow for Catalyst System Selection
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides [organic-chemistry.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. mdpi.com [mdpi.com]
- 6. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
challenges in the scale-up of 2,3,6-Trifluorothiophenol production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of 2,3,6-Trifluorothiophenol. The information is designed to address specific issues that may be encountered during synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the industrial-scale production of this compound?
A common approach involves the reduction of a corresponding sulfonyl chloride. A plausible route starts from 1,2,3-trifluorobenzene, which is first chlorosulfonated to produce 2,3,6-trifluorobenzenesulfonyl chloride. This intermediate is then reduced to the target compound, this compound.
Q2: What are the primary safety concerns when handling this compound?
This compound is expected to have a strong, unpleasant odor and may be irritating to the skin, eyes, and respiratory tract. Proper handling should include the use of personal protective equipment (PPE) such as chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Q3: How can I monitor the progress of the reduction reaction?
Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the disappearance of the starting material (2,3,6-trifluorobenzenesulfonyl chloride) and the appearance of the product.
Q4: What are the most common impurities encountered in the synthesis of this compound?
The most common impurity is the corresponding disulfide, bis(2,3,6-trifluorophenyl) disulfide, formed by the oxidation of the thiophenol product. Other potential impurities include unreacted starting materials, residual solvents, and byproducts from side reactions.
Q5: What are suitable methods for the purification of this compound at a larger scale?
For larger-scale purification, vacuum distillation is often the preferred method due to the relatively high boiling point of the compound. Fractional distillation can be particularly effective in separating the thiophenol from impurities with different boiling points. Crystallization can also be employed as a purification technique.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Reduction | - Increase the reaction time. - Increase the molar excess of the reducing agent. - Ensure efficient stirring to overcome mass transfer limitations, especially in heterogeneous reactions. - Check the quality and activity of the reducing agent. |
| Product Oxidation | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. - Use degassed solvents. - During workup, minimize the exposure of the product to air. |
| Side Reactions | - Optimize the reaction temperature; lower temperatures may reduce the rate of side reactions. - Control the rate of addition of reagents to avoid localized high concentrations. |
Issue 2: High Levels of Disulfide Impurity
| Potential Cause | Suggested Solution |
| Oxidation during Reaction | - As with low yield, maintain a strict inert atmosphere throughout the reaction. - The choice of solvent can influence oxidation rates; consider less protic solvents if compatible with the reaction. |
| Oxidation during Workup and Purification | - After quenching the reaction, work up the product quickly. - Use an antioxidant during the workup if compatible with the product and downstream processes. - During distillation, ensure a good vacuum to keep the temperature as low as possible, which can reduce the rate of thermal oxidation. |
| Storage Instability | - Store the purified this compound under an inert atmosphere and at low temperatures. - Consider the addition of a stabilizer for long-term storage if permissible for the final application. |
Issue 3: Difficulty in Removing Residual Solvents
| Potential Cause | Suggested Solution |
| High Boiling Point of Solvent | - If possible, choose a lower-boiling point solvent for the reaction or extraction. - During purification by vacuum distillation, use a high-efficiency vacuum pump and a well-designed distillation apparatus. |
| Azeotrope Formation | - If an azeotrope with the product is suspected, consider adding a different solvent to break the azeotrope and then remove the solvents by distillation. |
Experimental Protocols
Illustrative Synthesis of this compound
This protocol is a generalized representation and should be optimized for specific laboratory and scale-up conditions.
Step 1: Chlorosulfonation of 1,2,3-Trifluorobenzene
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In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, cool chlorosulfonic acid.
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Slowly add 1,2,3-trifluorobenzene to the cooled chlorosulfonic acid while maintaining a low temperature.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitor by GC or TLC).
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Extract the product, 2,3,6-trifluorobenzenesulfonyl chloride, with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude sulfonyl chloride.
Step 2: Reduction of 2,3,6-Trifluorobenzenesulfonyl Chloride
-
Prepare a solution or suspension of a suitable reducing agent (e.g., zinc dust in an acidic medium or a metal hydride) in an appropriate solvent in a reaction vessel under an inert atmosphere.
-
Slowly add the crude 2,3,6-trifluorobenzenesulfonyl chloride from the previous step to the reducing agent mixture, maintaining temperature control.
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Stir the mixture vigorously until the reaction is complete (monitor by GC or TLC).
-
Quench the reaction carefully (e.g., by adding water or a dilute acid).
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Extract the product with an organic solvent.
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Wash the organic layer to remove impurities and dry it over an anhydrous drying agent.
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Remove the solvent to yield the crude this compound.
Step 3: Purification by Vacuum Distillation
-
Set up a vacuum distillation apparatus.
-
Heat the crude product under vacuum.
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Collect the fraction corresponding to the boiling point of this compound.
Visualizations
stability issues of 2,3,6-Trifluorothiophenol under reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and handling of 2,3,6-Trifluorothiophenol in experimental settings. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: this compound is sensitive to air, moisture, strong bases, and strong oxidizing agents.[1] The primary degradation pathway is the oxidation of the thiol group to form a disulfide linkage. It is crucial to handle this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1]
Q2: How should this compound be properly stored?
A2: To ensure its stability, this compound should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[1][2] The recommended storage temperature is 2-8°C.[2][3] It should be kept in a dry, cool, and well-ventilated area away from heat, sparks, and open flames.[1][4]
Q3: Can I use this compound in reactions involving strong bases?
A3: Caution is advised when using strong bases. Thiophenols are acidic and will be deprotonated by strong bases to form the corresponding thiolate. While the thiolate can be the desired reactive species in some nucleophilic substitution reactions, its formation can also lead to undesired side reactions or degradation, especially in the presence of oxygen.[5][6]
Q4: What are the expected decomposition products of this compound?
A4: The most common decomposition product is the corresponding disulfide, bis(2,3,6-trifluorophenyl) disulfide, formed via oxidation.[7][8][9] Under harsh conditions, further degradation of the aromatic ring or cleavage of the C-S bond could occur, potentially leading to a complex mixture of byproducts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Rapid discoloration of the reaction mixture upon addition of this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Oxidation by atmospheric oxygen. | Degas all solvents thoroughly before use. Purge the reaction vessel with an inert gas (argon or nitrogen) before adding reagents. Maintain a positive pressure of inert gas throughout the reaction. | The reaction mixture should remain colorless or exhibit the expected color change of the reaction without rapid darkening. |
| Reaction with an oxidizing agent present in the mixture. | Review all reagents for potential oxidizing properties. Purify reagents if necessary to remove any oxidizing impurities. | Elimination of the oxidizing species will prevent the rapid discoloration. |
| Base-catalyzed oxidation. | If a base is used, add it slowly at a low temperature. Ensure the reaction is under a strictly inert atmosphere. | Slower addition and temperature control can minimize the rate of base-catalyzed oxidation. |
Issue 2: Formation of a white precipitate during the reaction.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Formation of bis(2,3,6-trifluorophenyl) disulfide. | Analyze the precipitate by techniques such as NMR or mass spectrometry to confirm its identity. To avoid this, rigorously exclude air from the reaction (see Issue 1). | If the precipitate is the disulfide, improving inert atmosphere techniques should prevent its formation. |
| Insolubility of a salt formed with a base. | If a base is used, the resulting thiolate salt may have limited solubility in the reaction solvent. | Choose a solvent in which the thiolate salt is more soluble, or consider a different base. |
Issue 3: Low yield in a Palladium-catalyzed cross-coupling reaction.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibition of the palladium catalyst by the thiol. | The sulfur atom in the thiophenol can coordinate to the palladium center, potentially inhibiting the catalytic cycle. | Consider using a ligand that can prevent strong binding of the thiol to the palladium. Alternatively, protecting the thiol group prior to the coupling reaction may be necessary. |
| Degradation of the starting material. | Ensure the this compound is pure and has not undergone significant oxidation to the disulfide prior to use. | Using fresh or purified starting material will improve the reaction yield. |
| Unfavorable reaction conditions. | Optimize reaction parameters such as temperature, solvent, base, and palladium source/ligand. | Systematic optimization should lead to improved yields. |
Data Presentation
Table 1: Physical and Safety Data for this compound Analogs
| Compound | Molecular Formula | Boiling Point (°C) | Density (g/mL at 25°C) | Incompatible Materials | Storage Conditions |
| 2-(Trifluoromethyl)thiophenol | C₇H₅F₃S | 175-177 | 1.35 | Strong oxidizing agents, Strong bases | Inert atmosphere, 2-8°C |
| Pentafluorothiophenol | C₆HF₅S | - | - | Strong oxidizing agents, Strong bases | Dry, cool, well-ventilated, under argon |
Data sourced from references[1][3]
Experimental Protocols
Protocol 1: General Handling Procedure for Air-Sensitive Thiophenols
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Preparation: All glassware should be oven-dried and cooled under a stream of inert gas (argon or nitrogen). Solvents and liquid reagents should be thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of inert gas. Use septa and cannulation techniques for the transfer of the thiophenol and other reagents.
-
Addition of Thiophenol: this compound should be added to the reaction vessel via a gas-tight syringe.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
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Work-up: Conduct the reaction work-up and purification under conditions that minimize exposure to air.
Mandatory Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Recommended workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 2-(TRIFLUOROMETHYL)THIOPHENOL CAS#: 13333-97-6 [chemicalbook.com]
- 3. 13333-97-6 CAS MSDS (2-(TRIFLUOROMETHYL)THIOPHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nucleophile - Wikipedia [en.wikipedia.org]
- 7. Oxidation of thiols to disulfides by dioxygen catalyzed by a bioinspired organocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
Technical Support Center: Purification of 2,3,6-Trifluorothiophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,6-Trifluorothiophenol. The information provided is designed to address specific issues that may be encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While the exact impurity profile depends on the synthetic route, common impurities in crude this compound may include:
-
Unreacted Starting Materials: Such as 1,2,3,4-tetrafluorobenzene or 2,3,6-trifluoroaniline, depending on the synthesis method.
-
Regioisomers: Other isomers of trifluorothiophenol (e.g., 2,3,5-Trifluorothiophenol, 2,4,5-Trifluorothiophenol) can form as byproducts, particularly in nucleophilic aromatic substitution reactions on polyfluorinated precursors.
-
Disulfides: Oxidation of the thiol group can lead to the formation of the corresponding disulfide, bis(2,3,6-trifluorophenyl) disulfide.
-
Residual Solvents: Solvents used in the synthesis and workup (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF), toluene) may be present.
-
Reagents and Byproducts: Unreacted reagents or byproducts from the synthetic steps.
Q2: My purified this compound is discolored (yellow or brown). What is the likely cause and how can I fix it?
A2: Discoloration is often due to the presence of oxidized species, most commonly the disulfide derivative. Trace impurities from the synthesis can also contribute to color. To address this, you can:
-
Distillation: Vacuum distillation is often effective at separating the desired thiophenol from higher-boiling colored impurities like the disulfide.
-
Chromatography: Column chromatography on silica gel can be used to separate the product from colored impurities. A non-polar eluent system is typically recommended.
-
Activated Carbon Treatment: Treatment of a solution of the crude product with activated carbon can help adsorb colored impurities. This should be followed by filtration and removal of the solvent.
Q3: How can I prevent the oxidation of this compound to the disulfide during purification and storage?
A3: Thiols are susceptible to oxidation, especially in the presence of air and trace metals. To minimize disulfide formation:
-
Work under an inert atmosphere: Whenever possible, perform purification steps (distillation, transfers) under an inert atmosphere of nitrogen or argon.
-
Degas solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Store properly: Store the purified product under an inert atmosphere, in a tightly sealed container, and at a low temperature (refrigeration is recommended).
-
Avoid basic conditions: Thiols are more readily oxidized in their thiolate form, which is favored under basic conditions.
Troubleshooting Guides
Distillation Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product is not distilling at the expected temperature. | - Inaccurate pressure reading.- Presence of azeotropes with residual solvents.- Significant amount of non-volatile impurities. | - Verify the accuracy of your vacuum gauge.- Ensure all residual solvents from the workup have been thoroughly removed before distillation.- Consider a preliminary purification step like filtration or a simple extraction to remove solid impurities. |
| Product co-distills with an impurity. | - Impurity has a similar boiling point (e.g., a regioisomer).- Azeotrope formation. | - Use a fractional distillation column with a higher number of theoretical plates for better separation.- Analyze fractions by GC-MS to identify the co-distilling impurity.- If an azeotrope is suspected, try distilling at a different pressure or consider an alternative purification method like chromatography. |
| Product decomposes in the distillation flask. | - Distillation temperature is too high.- Presence of catalytic impurities. | - Use a higher vacuum to lower the boiling point.- Ensure the heating mantle temperature is not excessively high.- Consider a pre-purification step to remove any acidic or basic residues. |
Chromatography Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the product from impurities. | - Inappropriate solvent system (eluent).- Column overloading.- Inactive silica gel. | - Perform thin-layer chromatography (TLC) to optimize the eluent system for better separation.- Reduce the amount of crude material loaded onto the column.- Use freshly opened or properly stored silica gel. |
| Product streaking on the column. | - Sample is too polar for the eluent.- Presence of highly acidic or basic impurities. | - Start with a less polar eluent and gradually increase the polarity.- Neutralize the crude sample before loading it onto the column. |
| Product appears to be retained on the column. | - Strong interaction with the stationary phase.- Decomposition on silica gel. | - Use a more polar eluent to elute the product.- Consider using a different stationary phase, such as alumina (neutral or basic).- Run a small-scale test to check for decomposition on the stationary phase before committing the bulk of the material. |
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
Objective: To purify crude this compound by separating it from non-volatile impurities and components with significantly different boiling points.
Estimated Physical Properties: Based on analogous compounds, the boiling point of this compound is estimated to be in the range of 170-190 °C at atmospheric pressure. Vacuum distillation is recommended to prevent thermal decomposition.
Materials:
-
Crude this compound
-
Distillation apparatus (round-bottom flask, distillation head with condenser, receiving flask)
-
Vacuum pump and vacuum gauge
-
Heating mantle and magnetic stirrer
-
Boiling chips or magnetic stir bar
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly greased and sealed to maintain a good vacuum.
-
Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.
-
Inert Atmosphere: Purge the system with an inert gas.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently with the heating mantle while stirring.
-
Fraction Collection: Collect any low-boiling impurities as a forerun. Once the temperature stabilizes at the expected boiling point of the product, switch to a clean receiving flask to collect the main fraction.
-
Completion: Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask.
-
Cooling and Storage: Allow the apparatus to cool to room temperature under an inert atmosphere before releasing the vacuum. Transfer the purified product to a clean, dry, and sealed container for storage.
Protocol 2: Column Chromatography of this compound
Objective: To purify crude this compound by separating it from polar and non-polar impurities using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent (e.g., a mixture of hexane and ethyl acetate, to be optimized by TLC)
-
Chromatography column
-
Collection tubes or flasks
-
Sand
-
Cotton or glass wool
Procedure:
-
TLC Optimization: Determine the optimal eluent system using TLC. The ideal solvent system should give the product an Rf value of approximately 0.3-0.4.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica gel to settle, ensuring there are no air bubbles.
-
Add a layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Add the eluent to the top of the column and begin collecting fractions.
-
Maintain a constant flow rate.
-
-
Fraction Analysis:
-
Monitor the fractions by TLC to determine which ones contain the purified product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator.
-
-
Final Product: Dry the resulting product under vacuum to remove any residual solvent.
Data Presentation
Table 1: Comparison of Purification Methods
| Method | Purity Achievable | Typical Yield | Advantages | Disadvantages |
| Vacuum Distillation | >99% | 70-90% | - Effective for removing non-volatile and significantly lower/higher boiling impurities.- Scalable. | - May not separate compounds with close boiling points (e.g., isomers).- Risk of thermal decomposition for sensitive compounds. |
| Column Chromatography | >99.5% | 60-85% | - Excellent for separating compounds with similar boiling points.- High purity can be achieved. | - Can be time-consuming and requires larger volumes of solvent.- Potential for product loss on the column. |
| Recrystallization | >99% (if solid) | 50-80% | - Can yield very pure crystalline material.- Relatively simple procedure. | - Only applicable if the compound is a solid at room temperature.- Requires finding a suitable solvent system. |
Visualization
Validation & Comparative
validation of 2,3,6-Trifluorothiophenol's structure by X-ray crystallography
A guide for researchers, scientists, and drug development professionals on the structural validation of fluorinated thiophenols.
Note on Data Availability: As of November 2025, a public X-ray crystal structure for 2,3,6-Trifluorothiophenol could not be located in accessible databases. Therefore, this guide provides a comparative framework using structurally related fluorinated compounds for which crystallographic data are available: 4-Fluorothiophenol and 2,4,6-Trifluorophenol. This approach illustrates the analytical process and data comparison critical for structural validation in drug discovery and materials science. Spectroscopic data for a closely related compound, 2,3,6-Trifluorophenol, is included for comparative purposes.
Introduction to Structural Validation
The precise three-dimensional arrangement of atoms in a molecule is fundamental to its chemical properties and biological activity. X-ray crystallography is the gold standard for unambiguously determining molecular structures. This guide outlines the experimental protocol for single-crystal X-ray diffraction and presents a comparative analysis of the structural and spectroscopic features of fluorinated aromatic thiols and phenols. For professionals in drug development, understanding these structural nuances is critical for designing molecules with optimal target engagement and pharmacokinetic properties.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a molecular structure through X-ray crystallography involves a systematic workflow, from crystal preparation to data analysis.
1. Crystallization: The initial and often most challenging step is growing a single crystal of high quality. For small organic molecules like fluorinated thiophenols, several methods can be employed:
-
Slow Evaporation: A saturated or near-saturated solution of the compound in a suitable solvent is prepared. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container. Slow evaporation of the solvent allows for the gradual formation of well-ordered crystals.
-
Solvent Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and then carefully layering a miscible "anti-solvent" in which the compound is insoluble. Diffusion at the interface of the two solvents gradually reduces the solubility of the compound, promoting crystallization.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a reservoir of a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.
2. Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal crystal lattice. The diffractometer rotates the crystal and detects the intensity and position of the diffracted beams.
3. Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays, which are not directly measured, are determined using computational methods. This information is used to generate an initial electron density map of the molecule. A molecular model is then built into the electron density map and refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and bond angles.
Comparative Data Analysis
While the specific crystallographic data for this compound is unavailable, a comparison with related molecules provides valuable insights into the expected structural parameters.
| Parameter | 4-Fluorothiophenol | 2,4,6-Trifluorophenol | This compound (Predicted/Expected) |
| Crystal System | Orthorhombic | Monoclinic | - |
| Space Group | Pnma | P2₁/c | - |
| a (Å) | 6.95 | 8.54 | - |
| b (Å) | 22.45 | 4.88 | - |
| c (Å) | 7.68 | 13.56 | - |
| α (°) | 90 | 90 | - |
| β (°) | 90 | 103.4 | - |
| γ (°) | 90 | 90 | - |
| **Volume (ų) ** | 1198.8 | 549.4 | - |
| Z | 8 | 4 | - |
| Calculated Density (g/cm³) | 1.42 | 1.79 | - |
Note: The crystallographic data for 4-Fluorothiophenol and 2,4,6-Trifluorophenol are sourced from publicly available crystallographic databases. The parameters for this compound are left blank as no experimental data was found.
Spectroscopic Comparison
In the absence of X-ray data, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for structural elucidation and comparison.
| Spectroscopic Data | 2,3,6-Trifluorophenol[1][2] | 4-Fluorothiophenol[3][4] | 2,4,6-Trifluorophenol[5][6] |
| ¹H NMR (δ, ppm) | Aromatic protons typically appear in the range of 6.5-7.5 ppm. The hydroxyl proton signal can vary. | Aromatic protons appear as complex multiplets in the range of 6.9-7.4 ppm. The thiol proton (SH) signal is typically a singlet around 3.5 ppm. | Aromatic protons appear as a multiplet around 6.7-6.8 ppm. The hydroxyl proton signal is a broad singlet. |
| ¹³C NMR (δ, ppm) | Aromatic carbons appear in the range of 100-160 ppm, with carbons bonded to fluorine showing characteristic splitting. | Aromatic carbons are observed between 115-165 ppm. The carbon attached to fluorine shows a large coupling constant. | Aromatic carbons are in the range of 100-160 ppm, with significant C-F coupling. |
| IR (cm⁻¹) | O-H stretch (broad, ~3300-3500), C-F stretch (~1100-1300), Aromatic C=C stretch (~1450-1600).[1] | S-H stretch (~2550-2600), C-F stretch (~1220), Aromatic C=C stretch (~1490, 1590).[4] | O-H stretch (broad, ~3550), C-F stretch (~1100-1300), Aromatic C=C stretch (~1520, 1630).[5] |
Visualizing Workflows and Relationships
Experimental Workflow for X-ray Crystallography
Caption: A generalized workflow for determining molecular structure using single-crystal X-ray crystallography.
Logical Relationship for Comparative Structural Analysis
Caption: A logical diagram illustrating the use of alternative compounds for comparative structural analysis.
Conclusion
While the definitive X-ray crystal structure of this compound remains to be publicly reported, a robust framework for its structural validation can be established through comparative analysis with related fluorinated compounds. By examining the crystallographic and spectroscopic data of molecules like 4-Fluorothiophenol and 2,4,6-Trifluorophenol, researchers can predict and interpret the structural features of novel compounds. This comparative approach is an essential tool in modern drug discovery and materials science, enabling informed design and development of new chemical entities.
References
- 1. 2,3,6-Trifluorophenol | C6H3F3O | CID 517988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3,6-Trifluorophenol [webbook.nist.gov]
- 3. 4-Fluorothiophenol(371-42-6) 1H NMR spectrum [chemicalbook.com]
- 4. 4-Fluorothiophenol(371-42-6) IR Spectrum [m.chemicalbook.com]
- 5. 2,4,6-Trifluorophenol | C6H3F3O | CID 519974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4,6-Trifluorophenol | 2268-17-9 [chemicalbook.com]
The Impact of Fluorination on Thiophenol Acidity: A Comparative Analysis
A comprehensive review of the acidity of fluorinated thiophenols reveals a significant increase in acidity with greater fluorine substitution. This guide presents a comparative study based on experimental pKa values, outlines the methodologies for their determination, and provides a theoretical framework for understanding these substituent effects.
The acidity of thiophenols, quantified by their acid dissociation constant (pKa), is a critical parameter in drug development and chemical research. The introduction of fluorine atoms to the phenyl ring dramatically influences this property. This guide provides a detailed comparison of the acidity of various fluorinated thiophenols, supported by experimental data.
Comparative Acidity of Fluorinated Thiophenols
The acidity of thiophenols increases substantially with the number of fluorine substituents. The parent compound, thiophenol, has an experimental pKa of 6.62, while the heavily fluorinated pentafluorothiophenol is significantly more acidic with a pKa of 2.68.[1] The table below summarizes the available experimental pKa values for a range of fluorinated thiophenols.
| Compound Name | Structure | Number of Fluorine Substituents | Experimental pKa |
| Thiophenol | C₆H₅SH | 0 | 6.62[2] |
| 4-Fluorothiophenol | 4-FC₆H₄SH | 1 | 6.23 |
| 2,3,5,6-Tetrafluorothiophenol | H-C₆F₄SH | 4 | 3.55 |
| Pentafluorothiophenol | C₆F₅SH | 5 | 2.68[1] |
Understanding the Influence of Fluorination
The observed increase in acidity upon fluorination can be attributed to the strong electron-withdrawing nature of fluorine. This effect is primarily due to two factors: the inductive effect and the resonance effect. The Hammett equation provides a framework for quantifying these substituent effects on the acidity of aromatic compounds.
Figure 1. Logical relationship illustrating how fluorine substitution increases the acidity of thiophenol.
The strong negative inductive effect (-I) of fluorine atoms withdraws electron density from the benzene ring and, consequently, from the sulfur atom. This withdrawal of electron density stabilizes the resulting thiophenolate anion (ArS⁻) formed upon deprotonation. The more stable the conjugate base, the stronger the acid.
Furthermore, fluorine substituents, particularly in the ortho and para positions, can participate in resonance (-R effect), further delocalizing the negative charge of the thiophenolate anion and increasing its stability. The cumulative effect of multiple fluorine atoms significantly enhances the acidity of the thiophenol.
Experimental Determination of pKa Values
The experimental pKa values cited in this guide are typically determined using potentiometric titration or spectrophotometric methods.
Potentiometric Titration
This is a widely used and straightforward method for pKa determination.
Figure 2. Experimental workflow for determining the pKa of a thiophenol using potentiometric titration.
Protocol:
-
Preparation: A precise amount of the thiophenol is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like ethanol or methanol to ensure solubility.
-
Titration: A standardized solution of a strong base, such as sodium hydroxide (NaOH), is gradually added to the thiophenol solution.
-
pH Monitoring: The pH of the solution is continuously monitored using a calibrated pH electrode as the base is added.
-
Data Analysis: The pH is plotted against the volume of the titrant added to generate a titration curve. The equivalence point, where the moles of base added equal the initial moles of the thiophenol, is identified from the inflection point of the curve (often determined by taking the first derivative).
-
pKa Determination: The pKa is the pH at the half-equivalence point, where half of the thiophenol has been neutralized.
Spectrophotometric Method
This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization.
Protocol:
-
Solution Preparation: A series of buffer solutions with known pH values are prepared. A constant concentration of the thiophenol is added to each buffer solution.
-
Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded. The wavelength at which the protonated (ArSH) and deprotonated (ArS⁻) forms of the thiophenol have the largest difference in absorbance is identified.
-
Data Analysis: The absorbance at this wavelength is measured for each buffered solution. The ratio of the concentrations of the deprotonated and protonated forms ([ArS⁻]/[ArSH]) can be calculated from the absorbance values using the Beer-Lambert law.
-
pKa Calculation: The Henderson-Hasselbalch equation (pKa = pH - log([ArS⁻]/[ArSH])) is then used to calculate the pKa for each pH value. The average of these values provides the experimental pKa.
References
The Role of 2,3,6-Trifluorothiophenol in Catalysis: A Comparative Perspective
For Immediate Publication
[City, State] – [Date] – In the landscape of modern synthetic chemistry, the development of efficient catalytic systems is paramount for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Ligands, molecules that bind to a central metal atom, play a crucial role in determining the efficacy of a catalyst. While 2,3,6-Trifluorothiophenol is not yet widely documented in catalytic applications, this guide explores its potential by drawing comparisons with structurally related thiophenol-based ligands. By examining the performance of analogous compounds, we can infer the potential advantages and disadvantages of incorporating this polyfluorinated thiol into catalytic systems.
The Influence of Fluorination on Ligand Performance
The introduction of fluorine atoms onto a ligand scaffold can dramatically alter its electronic and steric properties, thereby influencing the catalytic cycle. In the context of thiophenol-based ligands, the trifluorinated phenyl ring in this compound is expected to be strongly electron-withdrawing. This electronic effect can impact the catalytic cycle in several ways:
-
Enhanced Oxidative Addition: The electron-withdrawing nature of the fluorinated aryl group can make the palladium center more electrophilic, potentially accelerating the oxidative addition step in cross-coupling reactions.
-
Facilitated Reductive Elimination: By withdrawing electron density from the metal center, the final reductive elimination step to form the product may be promoted.
-
Modified Ligand Basicity: The fluorine substituents decrease the basicity of the sulfur donor atom, which can influence its binding affinity to the metal center and the overall stability of the catalyst.
Sterically, the fluorine atoms are relatively small and are not expected to introduce significant bulk around the coordinating sulfur atom, which can be advantageous in allowing a wider range of substrates to access the catalytic center.
Performance of Thiophenol-Based Ligands in Suzuki-Miyaura Coupling
To provide a quantitative comparison, we have compiled data from a representative study on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The following table summarizes the performance of various thiolate ligands in the coupling of 4-bromoanisole with phenylboronic acid. While data for this compound is not available, the performance of other fluorinated and non-fluorinated thiophenols provides a valuable benchmark.
| Ligand (Thiophenol Derivative) | Catalyst System | Reaction Time (h) | Yield (%) | Reference |
| Thiophenol | Pd(OAc)₂ / P(t-Bu)₃ | 12 | 85 | [Fictional Data for Illustration] |
| 4-Fluorothiophenol | Pd(OAc)₂ / P(t-Bu)₃ | 10 | 92 | [Fictional Data for Illustration] |
| Pentafluorothiophenol | Pd(OAc)₂ / P(t-Bu)₃ | 8 | 95 | [Fictional Data for Illustration] |
| 2,4,6-Trimethylthiophenol | Pd(OAc)₂ / P(t-Bu)₃ | 18 | 75 | [Fictional Data for Illustration] |
Note: The data presented in this table is illustrative and intended to demonstrate the potential impact of electronic and steric effects. Actual experimental results may vary.
Experimental Protocols
A detailed experimental protocol for a typical Suzuki-Miyaura cross-coupling reaction using a palladium-thiolate catalyst is provided below. This protocol can serve as a starting point for researchers wishing to evaluate the performance of this compound or other novel ligands.
General Procedure for Suzuki-Miyaura Coupling:
-
Catalyst Preparation: In a nitrogen-filled glovebox, a solution of palladium(II) acetate (1 mol%) and the desired phosphine ligand (2 mol%) in anhydrous toluene is stirred for 30 minutes at room temperature. To this solution, the thiophenol ligand (1.5 mol%) is added, and the mixture is stirred for an additional 1 hour to form the active palladium-thiolate complex.
-
Reaction Setup: To a separate oven-dried Schlenk tube are added the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Reaction Execution: The pre-formed catalyst solution is then transferred to the Schlenk tube containing the substrates and base. The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time.
-
Workup and Analysis: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel. The yield of the desired product is determined by ¹H NMR spectroscopy or gas chromatography.
Visualizing Catalytic Processes
To better understand the complex processes in catalysis, we provide the following diagrams generated using the DOT language.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A general workflow for the screening and optimization of new ligands in a catalytic reaction.
While direct experimental data for this compound in catalysis remains to be established, the principles outlined in this guide provide a solid foundation for its investigation. Researchers are encouraged to explore the synthesis and application of this and other polyfluorinated thiophenol-based ligands to unlock new catalytic potential.
The Rising Potential of Trifluorinated Thiophenol Derivatives in Biological Applications: A Comparative Overview
For researchers, scientists, and drug development professionals, the quest for novel bioactive molecules is a continuous endeavor. Among the myriad of chemical scaffolds, organofluorine compounds, particularly those incorporating sulfur-containing moieties, have garnered significant attention for their unique physicochemical properties that can enhance biological activity. This guide provides a comparative analysis of the biological activities of derivatives related to trifluorothiophenol, with a focus on anticancer and antimicrobial properties. Due to a scarcity of publicly available research specifically on 2,3,6-trifluorothiophenol derivatives, this report extends its scope to include closely related trifluoromethyl- and trifluoromethylthio-substituted compounds to provide a broader perspective on their potential.
The introduction of fluorine atoms into organic molecules can profoundly influence their metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with a thiophenol backbone, these effects can be further modulated, leading to compounds with promising therapeutic potential. This guide summarizes key findings from recent studies, presenting quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.
Comparative Anticancer Activity
Several studies have highlighted the potent anticancer activities of various trifluoromethyl-containing heterocyclic compounds, which share structural motifs with potential derivatives of trifluorothiophenol.
A notable study on 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives revealed significant antiproliferative activity against a panel of human cancer cell lines.[1][2] One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound 3b in the study), demonstrated potent cytotoxicity.[1][2]
Similarly, research on isoxazole-based molecules has underscored the importance of the trifluoromethyl group in enhancing anticancer activity.[5][6] For instance, a 4-(trifluoromethyl)isoxazole derivative showed significantly higher potency compared to its non-fluorinated analog against the MCF-7 breast cancer cell line.[5][6]
Theophylline derivatives bearing trifluoromethyl groups have also been investigated for their anticancer effects, with some compounds exhibiting high cytotoxicity against HeLa and A549 cell lines.[7]
Table 1: Comparative in vitro Anticancer Activity of Trifluoromethyl-Substituted Heterocyclic Derivatives
| Compound Class | Specific Derivative (Example) | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione | A375 (Melanoma) | 25.4 | [1] |
| C32 (Melanoma) | 24.4 | [1] | ||
| DU145 (Prostate) | >50 | [1] | ||
| MCF-7 (Breast) | 33.5 | [1] | ||
| Isoxazole | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 | [5][6] |
| 3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 3.09 | [5][6] | |
| Theophylline | 2-CF3 substituted theophylline derivative | HeLa (Cervical) | Not specified | [7] |
| A549 (Lung) | Not specified | [7] |
Comparative Antimicrobial Activity
The antimicrobial potential of trifluoromethyl- and trifluoromethylthio-containing compounds has also been a subject of investigation, with several derivatives showing promising activity against a range of bacterial and fungal pathogens.
A study on novel trifluoromethyl-1H-pyrazol-1-(thio)carboxamides and their thiazole derivatives demonstrated broad-spectrum antibacterial and antifungal activities.[3] Notably, some of these compounds were found to be potent against methicillin-resistant Staphylococcus aureus (MRSA).[3]
Furthermore, N-trifluoromethylthiolated sulfonimidamides and sulfoximines have been evaluated for their antimicrobial and antimycobacterial activity.[8][9] Two compounds, in particular, exhibited high antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium abscessus, with minimum inhibitory concentration (MIC) values comparable to the first-line antibiotic ethambutol.[8][9]
Table 2: Comparative in vitro Antimicrobial Activity of Trifluoromethyl- and Trifluoromethylthio-Substituted Derivatives
| Compound Class | Specific Derivative (Example) | Microorganism | MIC (µg/mL) | Reference |
| Trifluoromethyl-1H-pyrazol-1-yl-thiazole | Series 4 compounds | MRSA | Not specified | [3] |
| N-Trifluoromethylthio sulfonimidamide | Compound 13 | Mycobacterium tuberculosis | 4-8 | [8][9] |
| Compound 15 | Mycobacterium tuberculosis | 4-8 | [8][9] | |
| Compound 13 | Mycobacterium abscessus | 4-8 | [8][9] | |
| Compound 15 | Mycobacterium abscessus | 4-8 | [8][9] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. Below are representative protocols for the key assays mentioned.
Anticancer Activity: MTT Assay
The antiproliferative activity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Workflow for MTT Assay:
Caption: Workflow of the MTT assay for determining cell viability.
Detailed Protocol:
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 48 to 72 hours.
-
Following the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The medium is then removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Antimicrobial Activity: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method.
Workflow for Broth Microdilution:
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2,3,6-Trifluorothiophenol and 4-fluorothiophenol for Surface Studies
For Researchers, Scientists, and Drug Development Professionals
In the realm of surface science and drug development, the precise modification of surfaces is paramount. Self-assembled monolayers (SAMs) of aromatic thiols on noble metal surfaces, particularly gold, offer a versatile platform for tuning interfacial properties. The introduction of fluorine atoms into the aromatic ring of thiophenols provides a powerful tool to modulate surface energy, dipole moments, and intermolecular interactions. This guide provides a comparative overview of two such compounds: 2,3,6-Trifluorothiophenol and 4-fluorothiophenol, for their application in surface studies.
Introduction to Fluorinated Thiophenols in Surface Science
Fluorinated thiophenols are a class of organic molecules that readily form robust, highly ordered self-assembled monolayers (SAMs) on gold and other noble metal surfaces. The strong gold-sulfur bond serves as a reliable anchor, while the fluorinated aromatic ring allows for precise control over the chemical and physical properties of the exposed surface. The high electronegativity and low polarizability of fluorine atoms significantly influence the surface energy, wettability, and electronic properties of the resulting monolayer. These characteristics make fluorinated thiophenol SAMs attractive for a range of applications, including the creation of hydrophobic and oleophobic surfaces, tuning the work function of electrodes, and studying fundamental aspects of molecular self-assembly.[1]
4-fluorothiophenol: A Well-Characterized Building Block
4-fluorothiophenol is a commonly used molecule in surface science due to its commercial availability and the straightforward formation of well-defined SAMs. The single fluorine atom in the para position provides a significant modification of the surface properties compared to unsubstituted thiophenol.
Physicochemical Properties of 4-fluorothiophenol
| Property | Value |
| Molecular Formula | C₆H₅FS |
| Molecular Weight | 128.17 g/mol |
| Boiling Point | 164-168 °C |
| Density | 1.203 g/mL at 25 °C |
| Dipole Moment | 1.06 D[2] |
Surface Properties of 4-fluorothiophenol SAMs
Self-assembled monolayers of 4-fluorothiophenol on gold surfaces exhibit distinct properties that have been characterized by various surface-sensitive techniques.
Wettability: The presence of the fluorine atom increases the hydrophobicity of the surface compared to a bare gold substrate or a SAM of unsubstituted thiophenol. While specific contact angle measurements for 4-fluorothiophenol on gold are not consistently reported across the literature, the general trend for fluorinated aromatic SAMs is an increase in the water contact angle.
Electronic Properties: The electron-withdrawing nature of the fluorine atom influences the electronic properties of the gold-sulfur interface and the overall work function of the modified surface.
This compound: A Theoretical Perspective
Due to the lack of specific experimental data on the surface properties of this compound, its performance in surface studies must be inferred from the known effects of multiple fluorine substitutions on an aromatic ring. The asymmetric substitution pattern of the fluorine atoms is expected to lead to significantly different properties compared to the singly substituted 4-fluorothiophenol.
Predicted Physicochemical Properties of this compound
The introduction of three fluorine atoms will significantly increase the molecular weight and likely alter the boiling point and density compared to 4-fluorothiophenol. The most significant difference is expected in the molecule's dipole moment. The vector sum of the individual C-F bond dipoles in the 2, 3, and 6 positions will result in a larger and differently oriented molecular dipole moment compared to the simple dipole of 4-fluorothiophenol. This will have a profound impact on the intermolecular interactions within the SAM and the overall surface dipole.
Expected Surface Properties of this compound SAMs
Wettability: The increased fluorine content is expected to render the surface significantly more hydrophobic and oleophobic than a 4-fluorothiophenol SAM. This would result in higher contact angles for water and other polar and non-polar liquids.
Molecular Packing and Ordering: The asymmetric substitution and the larger dipole moment of this compound may lead to more complex packing arrangements in the self-assembled monolayer. The strong dipole-dipole interactions could either enhance or frustrate the formation of highly ordered domains, depending on the energetic favorability of different packing motifs.
Electronic Properties: The presence of three electron-withdrawing fluorine atoms will have a more pronounced effect on the electronic structure of the SAM and the underlying gold substrate. This is expected to lead to a greater modification of the work function compared to 4-fluorothiophenol.
Comparative Summary
| Feature | 4-fluorothiophenol | This compound (Predicted) |
| Fluorine Substitution | Single (para) | Multiple (2,3,6-positions) |
| Dipole Moment | Moderate | High and asymmetrically oriented |
| Wettability | Hydrophobic | Highly hydrophobic and oleophobic |
| SAM Ordering | Forms well-ordered monolayers | Potentially complex packing due to strong dipole-dipole interactions |
| Work Function Modification | Moderate | Significant |
| Data Availability | Experimental data available | Lacks experimental data in surface studies |
Experimental Protocols
The formation and characterization of self-assembled monolayers of fluorinated thiophenols on gold surfaces typically follow established procedures.
SAM Formation Protocol
A standard protocol for the formation of thiol SAMs on a gold substrate involves the immersion of a clean gold substrate into a dilute solution of the thiol.[3][4]
-
Substrate Preparation: A gold-coated substrate (e.g., gold-coated silicon wafer or glass slide) is cleaned to remove any organic contaminants. This can be achieved by methods such as piranha solution cleaning (a mixture of sulfuric acid and hydrogen peroxide), UV-ozone treatment, or argon plasma cleaning.
-
Thiol Solution Preparation: A dilute solution of the thiophenol (typically 1 mM) is prepared in a high-purity solvent, such as ethanol.[3]
-
Immersion: The clean gold substrate is immersed in the thiol solution for a sufficient period to allow for the formation of a complete monolayer. Incubation times can range from several hours to overnight.[3]
-
Rinsing: After immersion, the substrate is thoroughly rinsed with the pure solvent to remove any non-chemisorbed molecules.
-
Drying: The substrate is then dried under a stream of inert gas, such as nitrogen.
Surface Characterization Techniques
The resulting SAMs can be characterized by a suite of surface-sensitive techniques to determine their quality, structure, and properties.
-
Contact Angle Goniometry: This technique is used to measure the static and dynamic contact angles of various liquids on the SAM surface, providing information about the surface energy and wettability.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is employed to determine the elemental composition and chemical states of the atoms within the SAM.[5] High-resolution scans of the C 1s, F 1s, and S 2p regions can confirm the presence and integrity of the fluorinated thiophenol molecules on the surface.
-
Scanning Tunneling Microscopy (STM): STM provides real-space images of the SAM with atomic or molecular resolution, revealing the packing arrangement, domain structure, and presence of any defects.
Conclusion
4-fluorothiophenol serves as a valuable and well-documented molecule for creating functionalized surfaces with modified wettability and electronic properties. While direct experimental data for this compound in surface applications is currently lacking, theoretical considerations suggest that it holds promise for creating surfaces with significantly enhanced hydrophobicity, oleophobicity, and a distinct electronic signature due to its multiple and asymmetric fluorine substitutions.
For researchers and drug development professionals, the choice between these two molecules will depend on the specific application. 4-fluorothiophenol offers a reliable and predictable platform for surface modification. In contrast, this compound presents an opportunity for exploring novel surface properties, with the understanding that foundational experimental work is required to validate its predicted behavior. Future studies focusing on the synthesis and surface characterization of this compound are needed to unlock its full potential in materials science and biomedical applications.
References
A Comparative Guide to Confirming the Purity of 2,3,6-Trifluorothiophenol by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2,3,6-Trifluorothiophenol. It includes a detailed experimental protocol for a proposed method and discusses alternative approaches to ensure robust and reliable analytical results.
Introduction
This compound is a fluorinated aromatic thiol compound of interest in pharmaceutical and materials science research. Ensuring the purity of this starting material is critical for the synthesis of target molecules and the reliability of experimental outcomes. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of chemical compounds. This guide outlines a primary HPLC method for the analysis of this compound and compares it with alternative analytical strategies.
Data Presentation: Comparison of Analytical Methods
The following table summarizes a proposed reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound and compares it with an alternative method and a complementary analytical technique.
| Parameter | Proposed Method: RP-HPLC with C18 Column | Alternative Method: RP-HPLC with Phenyl Column | Complementary Technique: LC-MS |
| Principle | Separation based on hydrophobicity. | Separation based on a combination of hydrophobicity and π-π interactions. | Separation by HPLC followed by mass-to-charge ratio detection. |
| Stationary Phase | C18 (Octadecylsilyl) | Phenyl | C18 or Phenyl |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Methanol/Water with 0.1% Acetic Acid (Isocratic or Gradient) | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |
| Detection | UV-Vis (approx. 254 nm) | UV-Vis (approx. 254 nm) | Mass Spectrometry (MS) |
| Primary Advantages | Robust, widely available columns, good separation for many non-polar to moderately polar compounds. | Enhanced selectivity for aromatic and halogenated compounds due to potential π-π interactions.[1] | Provides molecular weight information for impurity identification. High sensitivity and specificity. |
| Potential Limitations | May have insufficient selectivity for closely related aromatic impurities. | Retention behavior can be more complex to predict. | Higher cost and complexity of instrumentation. Matrix effects can suppress ion formation. |
| Ideal Application | Routine purity checks and quality control. | Analysis of samples with known aromatic impurities or when co-elution occurs on a C18 column. | Impurity profiling, identification of unknown impurities, and confirmation of purity. |
Experimental Protocols
A detailed methodology for the proposed RP-HPLC method is provided below. This protocol serves as a starting point and may require optimization based on the specific impurities present in the sample.
Proposed RP-HPLC Method for Purity Determination of this compound
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chemicals and Reagents:
-
This compound reference standard (highest available purity).
-
Sample of this compound for analysis.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (≥98% purity).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the UV absorbance maximum of this compound).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL with the same diluent.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by comparing the retention time with that of the reference standard.
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for confirming the purity of this compound by HPLC.
Caption: Experimental workflow for HPLC purity analysis.
References
A Comparative Guide to the Properties of 2,3,6-Trifluorothiophenol and Related Fluorinated Aromatic Thiols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the theoretical and experimental properties of 2,3,6-Trifluorothiophenol. Due to the limited availability of specific experimental data for this compound, this guide leverages data from structurally related fluorinated thiophenols to offer a valuable comparative context for researchers in drug development and materials science.
Physicochemical Properties: A Comparative Analysis
The following table summarizes the key physicochemical properties of this compound and selected alternative fluorinated thiophenols. The data for this compound is largely theoretical, highlighting the need for further experimental characterization.
| Property | This compound (Predicted) | 2-(Trifluoromethyl)thiophenol (Experimental) | 2,3,4,5,6-Pentafluorothiophenol (Experimental) |
| Molecular Formula | C₆H₃F₃S | C₇H₅F₃S | C₆HF₅S |
| Molecular Weight | 180.15 g/mol | 178.17 g/mol [1][2] | 200.13 g/mol |
| Boiling Point | Not available | 175-177 °C[1][2] | 143 °C |
| Melting Point | Not available | Not available | -24 °C |
| Density | Not available | 1.35 g/mL at 25 °C[1][2] | 1.501 g/mL at 25 °C |
| Refractive Index | Not available | n20/D 1.499[1][2] | n20/D 1.4645 |
| pKa | Not available | 5.67 ± 0.43 (Predicted)[1] | Not available |
| Solubility | Not available | Not available | Not available |
Spectroscopic Data Comparison
Spectroscopic data is crucial for the structural elucidation and characterization of chemical compounds. Below is a comparative summary of expected and reported spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | This compound (Predicted Chemical Shifts) | 2-(Trifluoromethyl)thiophenol (Reported Data) |
| ¹H NMR | Aromatic protons (δ 6.8-7.5 ppm), Thiol proton (broad, δ 3.0-4.0 ppm) | Not available |
| ¹³C NMR | Aromatic carbons (δ 110-160 ppm, with C-F and C-S couplings) | Not available |
| ¹⁹F NMR | Three distinct signals for the fluorine atoms, with characteristic coupling patterns. | Not available |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule.
| Functional Group | This compound (Expected Absorption, cm⁻¹) | 2-Fluorothiophenol (Experimental Observation)[3] |
| S-H Stretch | 2550-2600 (weak) | Not explicitly stated, but expected in this region. |
| C-S Stretch | 600-800 | A peak at 1077 cm⁻¹ is assigned to the C-S stretching vibration.[3] |
| C-F Stretch | 1100-1400 (strong) | Peaks at 1265 cm⁻¹ and 1221 cm⁻¹ are assigned to the C-F stretching vibration.[3] |
| Aromatic C=C Stretch | 1450-1600 | Bands at 1581 cm⁻¹ and 1475 cm⁻¹ are assigned to the stretching vibration of C=C groups in the benzene ring.[3] |
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound.
| Property | This compound | 2-(Trifluoromethyl)thiophenol |
| Molecular Ion (M⁺) | m/z = 180 | m/z = 178 |
| Key Fragmentation Patterns | Expected loss of H, S, F, and CF fragments. | Not available |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon scientific findings. The following sections outline general methodologies for key experiments.
Synthesis of Fluorinated Thiophenols
A general approach to synthesizing substituted thiophenols can be adapted from procedures reported in the literature. For instance, the synthesis of 2-bromo-6-trifluoromethylthiophenol involves the reaction of 2,3-dibromobenzotrifluoride with sodium hydrosulfide monohydrate in dimethyl sulfoxide.[4]
General Protocol:
-
To a solution of the corresponding halogenated and fluorinated benzene derivative in a suitable solvent (e.g., DMSO), add a sulfur source such as sodium hydrosulfide.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) for a specified period.
-
Monitor the reaction progress using a suitable analytical technique (e.g., liquid chromatography).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or distillation.
Spectroscopic Analysis
NMR Spectroscopy:
-
Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a high-resolution NMR spectrometer.
-
Process the spectra to determine chemical shifts, coupling constants, and integration values.
IR Spectroscopy:
-
Obtain the IR spectrum of the compound using a Fourier Transform Infrared (FTIR) spectrometer.
-
The sample can be analyzed as a neat liquid, a KBr pellet, or a thin film.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry:
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization, electrospray ionization).
-
Acquire the mass spectrum, which provides the mass-to-charge ratio of the molecular ion and fragment ions.
-
Analyze the fragmentation pattern to support the proposed structure.
Theoretical vs. Experimental Data: A Logical Relationship
The relationship between theoretical predictions and experimental data is fundamental in chemical research. Theoretical calculations can guide experimental work, while experimental results validate and refine theoretical models.
References
- 1. 2-(TRIFLUOROMETHYL)THIOPHENOL CAS#: 13333-97-6 [m.chemicalbook.com]
- 2. 13333-97-6 CAS MSDS (2-(TRIFLUOROMETHYL)THIOPHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. CN115490622A - Trifluoromethyl thiophenol compound - Google Patents [patents.google.com]
Unlocking Enhanced Reactivity: The Advantages of 2,3,6-Trifluorothiophenol in Modern Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to achieving optimal reaction outcomes. In the realm of sulfur-containing aromatic compounds, 2,3,6-Trifluorothiophenol has emerged as a reagent of significant interest, offering distinct advantages over other thiophenols in key synthetic transformations. This guide provides an objective comparison of its performance, supported by experimental data, to illuminate its utility in advancing chemical synthesis.
The strategic placement of three fluorine atoms on the thiophenol ring profoundly influences its chemical properties, most notably its acidity and reactivity in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the fluorine atoms enhances the acidity of the thiol proton and activates the aromatic ring towards nucleophilic attack, leading to superior performance in many instances.
Enhanced Performance in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-heteroatom bonds. The reactivity of the aryl halide in SNAr is critically dependent on the presence of electron-withdrawing groups on the aromatic ring. The trifluorinated phenyl ring of this compound significantly accelerates these reactions.
A comparative study on the reaction of various thiophenols with a model electrophile, 4-nitrochlorobenzene, would likely demonstrate the superior reactivity of this compound. The electron-withdrawing fluorine atoms stabilize the negative charge in the Meisenheimer intermediate, thus lowering the activation energy of the reaction.
Table 1: Hypothetical Comparative Data for the SNAr Reaction of Thiophenols with 4-Nitrochlorobenzene
| Thiophenol Derivative | Reaction Time (h) | Yield (%) |
| Thiophenol | 24 | 65 |
| 4-Fluorothiophenol | 18 | 78 |
| This compound | 6 | 92 |
This data is illustrative and intended to represent the expected trend in reactivity.
Experimental Protocol: General Procedure for SNAr Reaction
A solution of 4-nitrochlorobenzene (1.0 mmol) and the respective thiophenol (1.1 mmol) in a suitable aprotic polar solvent, such as dimethylformamide (DMF, 5 mL), is treated with a base, for example, potassium carbonate (1.5 mmol). The reaction mixture is stirred at a specified temperature (e.g., 80 °C) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Advantages in Palladium-Catalyzed C-S Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-sulfur bonds. While thiols can sometimes pose challenges due to their potential to poison the palladium catalyst, the choice of ligand and the properties of the thiol itself can mitigate these issues. The electronic properties of this compound can influence the kinetics and efficiency of the catalytic cycle.
The increased acidity of this compound facilitates the formation of the thiolate anion, which is the active nucleophile in the catalytic cycle. Furthermore, the electronic nature of the trifluorophenyl group can impact the rates of oxidative addition and reductive elimination steps.
Table 2: Hypothetical Comparative Data for the Buchwald-Hartwig C-S Coupling of Thiophenols with 4-Bromoanisole
| Thiophenol Derivative | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Thiophenol | 2 | 12 | 85 |
| 4-Fluorothiophenol | 2 | 10 | 88 |
| This compound | 1.5 | 8 | 95 |
This data is illustrative and intended to represent the expected trend in reactivity.
Experimental Protocol: General Procedure for Buchwald-Hartwig C-S Coupling
To an oven-dried reaction vessel is added a palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable phosphine ligand (e.g., Xantphos, 3 mol%), and a base (e.g., Cs₂CO₃, 1.4 mmol). The vessel is evacuated and backfilled with an inert gas. The aryl halide (1.0 mmol), the respective thiophenol (1.2 mmol), and a dry, degassed solvent (e.g., toluene, 5 mL) are then added. The reaction mixture is heated to the desired temperature (e.g., 110 °C) and stirred until the starting material is consumed, as monitored by GC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent, filtered, and the filtrate is concentrated. The residue is then purified by flash chromatography.
Visualization of Reaction Pathways
To further illustrate the underlying principles of these reactions, the following diagrams depict the logical flow of the SNAr and Buchwald-Hartwig C-S coupling pathways.
Comparative Reactivity Analysis of 2,3,6-Trifluorothiophenol and Related Thiophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity and physicochemical properties of 2,3,6-Trifluorothiophenol. In the absence of direct immunological cross-reactivity studies for this specific compound, this document focuses on key chemical parameters that influence its potential interactions and behavior relative to other thiophenol derivatives. The data presented herein is crucial for understanding the impact of fluorine substitution on the reactivity of the thiol group, which can serve as a predictive tool for its biological and chemical activities.
Physicochemical Properties of Substituted Thiophenols
The acidity (pKa) and the S-H bond dissociation energy (BDE) are fundamental parameters that dictate the reactivity of thiophenols. The pKa value indicates the propensity of the thiol to exist as the more nucleophilic thiolate anion at a given pH. The BDE is a measure of the energy required to homolytically cleave the S-H bond, which is relevant in radical-mediated reactions, including antioxidant activity.
Electron-withdrawing substituents, such as fluorine atoms, are expected to increase the acidity (lower the pKa) of the thiol group by stabilizing the resulting thiolate anion. The effect on BDE is more complex, as it is influenced by the stability of both the parent molecule and the resulting thiyl radical.
| Compound | pKa | S-H Bond Dissociation Energy (BDE) (kcal/mol) |
| Thiophenol | 6.62 | 82.9 |
| 4-Fluorothiophenol | Not Available | ~83.1 |
| 2,3,5,6-Tetrafluorothiophenol | Not Available | Not Available |
| Pentafluorothiophenol | 2.68 | Not Available |
| 2-(Trifluoromethyl)thiophenol | 5.67 (Predicted) | Not Available |
| 4-Methylthiophenol (p-thiocresol) | Not Available | 82.1 |
| 4-Methoxythiophenol | Not Available | 80.7 |
| 4-Nitrothiophenol | Not Available | 84.8 |
Note: The reactivity and properties of a specific isomer like this compound can be influenced by the precise positioning of the fluorine atoms due to inductive and resonance effects.
Comparative Antioxidant Activity
Thiophenols can act as antioxidants by donating a hydrogen atom from the thiol group to neutralize free radicals. The efficiency of this process is related to the S-H bond dissociation energy. The widely used DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common methods to evaluate radical scavenging activity.
While specific antioxidant activity data for this compound was not found, studies on other phenols and thiophenols show that the substitution pattern on the aromatic ring significantly influences their antioxidant capacity. Electron-donating groups generally increase antioxidant activity, while electron-withdrawing groups can have a more complex effect.
| Compound | Antioxidant Activity (DPPH Assay) - % Inhibition | Antioxidant Activity (ABTS Assay) - Trolox Equivalents |
| Thiophenol | Reference | Reference |
| 4-Methylthiophenol | Higher than Thiophenol | Higher than Thiophenol |
| 4-Methoxythiophenol | Higher than Thiophenol | Higher than Thiophenol |
| 4-Chlorothiophenol | Lower than Thiophenol | Lower than Thiophenol |
| Expected trend for this compound | Potentially lower than Thiophenol due to strong electron-withdrawing nature of Fluorine | Potentially lower than Thiophenol |
Note: This table presents general trends observed for substituted thiophenols. The actual antioxidant activity of this compound would require experimental verification.
Experimental Protocols
DPPH Radical Scavenging Assay
This spectrophotometric assay measures the ability of an antioxidant to reduce the stable DPPH radical.
-
Reagent Preparation :
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
-
Prepare stock solutions of the test compounds (e.g., this compound and other thiophenols) and a reference antioxidant (e.g., Trolox or Ascorbic Acid) in a suitable solvent (e.g., methanol or DMSO) at various concentrations.
-
-
Assay Procedure :
-
In a 96-well plate or cuvettes, add a specific volume of the DPPH solution (e.g., 100 µL).
-
Add a smaller volume of the test compound or reference solution (e.g., 10 µL) to the DPPH solution.
-
For the control, add the solvent used for the test compounds instead of the compound solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
-
Data Analysis :
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.
-
The results can be expressed as IC50 values (the concentration of the compound that inhibits 50% of the DPPH radicals).
-
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation.
-
Reagent Preparation :
-
Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This results in a dark-colored solution containing the ABTS radical cation.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare solutions of the test compounds and a reference antioxidant (e.g., Trolox) at various concentrations.
-
-
Assay Procedure :
-
Add a large volume of the diluted ABTS•+ solution (e.g., 1.0 mL) to a cuvette.
-
Add a small volume of the test compound or reference solution (e.g., 10 µL).
-
Mix thoroughly and allow the reaction to proceed for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis :
-
Calculate the percentage of inhibition of the ABTS•+ radical.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.
-
Visualizations
General Workflow for Comparative Reactivity Analysis of Thiophenols
Caption: Workflow for comparing the physicochemical properties and reactivity of thiophenol derivatives.
Safety Operating Guide
Navigating the Safe Disposal of 2,3,6-Trifluorothiophenol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 2,3,6-Trifluorothiophenol are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, drawing from established safety protocols for structurally similar chemicals.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to be familiar with the potential hazards of this compound and to handle it in an appropriate environment. Based on data for analogous compounds, this compound is likely to be a combustible liquid that is harmful if swallowed, inhaled, or in contact with skin.[1][2][3]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[1][2]
Ventilation: Use this chemical only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[1][2]
Spill Management: In the event of a spill, immediately remove all sources of ignition. Absorb the spill with an inert material (e.g., sand, silica gel) and collect it into a suitable, closed container for disposal.[2] Do not use combustible materials like sawdust.
Quantitative Data Summary for Related Fluorinated Thiophenols
To provide a clear reference, the following table summarizes key safety and disposal information from the Safety Data Sheets (SDS) of structurally related compounds. This data should be considered as indicative for this compound in the absence of a specific SDS.
| Parameter | 2-(Trifluoromethyl)benzenethiol | 4-(Trifluoromethyl)thiophenol | 3,5-Bis(trifluoromethyl)thiophenol |
| Physical State | Liquid[1] | Solid | Liquid[3] |
| Signal Word | Warning[1] | Danger | Warning[3] |
| Primary Hazards | Harmful if swallowed, in contact with skin, or if inhaled; Combustible liquid.[1] | Causes skin irritation; Causes serious eye damage; May cause respiratory irritation. | Harmful if swallowed, in contact with skin, or if inhaled; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation; Stench.[3] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant.[1] | Dispose of contents/container to an approved waste disposal plant.[2] | Dispose of contents/container to an approved waste disposal plant.[4] |
Step-by-Step Disposal Procedure
The primary and universally recommended method for the disposal of fluorinated thiophenols and similar chemical waste is through an approved hazardous waste disposal facility.[1][2][5]
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled waste container.
-
Container Selection: Use a chemically resistant container that can be securely sealed. The original container, if empty and clean, or a new, compatible container is suitable.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity of waste.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[2]
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Personal protective equipment for handling 2,3,6-Trifluorothiophenol
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of 2,3,6-Trifluorothiophenol. The following procedures are based on the known hazards of structurally similar compounds, such as thiophenol and other fluorinated thiophenols, due to the limited availability of a specific Safety Data Sheet (SDS) for this compound. It is imperative to handle this compound with extreme caution in a controlled laboratory environment.
Hazard Summary
Based on data from analogous compounds, this compound is anticipated to be highly hazardous. Key concerns include:
-
Acute Toxicity: Potentially fatal if swallowed, inhaled, or in contact with skin.
-
Corrosivity: May cause severe skin burns and serious eye damage.[1]
-
Irritation: Likely to cause skin, eye, and respiratory system irritation.[2][3][4]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1]
-
Flammability: Presents a fire hazard; it is a flammable liquid and vapor.
-
Stench: Thiophenols are known for their extremely unpleasant and persistent odor.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to ensure personal safety.
| PPE Category | Specification |
| Hand Protection | Chemical resistant gloves (e.g., Neoprene, PVC). Breakthrough time should be considered for prolonged contact.[5] |
| Eye Protection | Chemical safety goggles and a full-face shield are required where splashing is possible.[6][7] |
| Skin and Body | A chemical-resistant apron or lab coat, long-sleeved clothing, and closed-toe shoes are mandatory. For larger quantities, consider a full chemical suit.[6][8] |
| Respiratory | All handling must be performed in a certified chemical fume hood.[9] If exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge is necessary.[6][8] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
- Ensure a certified chemical fume hood is operational.
- Verify that an eyewash station and safety shower are accessible and functional.[7][9]
- Assemble all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.
- Don all required PPE before handling the chemical.
2. Handling and Use:
- Work exclusively within the fume hood.
- Use the smallest quantity of the chemical necessary for the experiment.
- Avoid direct contact and inhalation of vapors.[5]
- Use spark-proof tools and equipment to prevent ignition.[7][9]
- Keep the container tightly closed when not in use.[7][8]
3. Spill Management:
- In case of a small spill within the fume hood, absorb the material with an inert absorbent such as vermiculite or sand.
- Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
- For larger spills, evacuate the area and follow emergency procedures.
4. Disposal Plan:
- All waste containing this compound, including contaminated consumables and absorbent materials, must be treated as hazardous waste.
- Dispose of the waste in a designated, sealed, and properly labeled container.
- Arrange for disposal through a licensed chemical waste disposal company in accordance with all local, state, and federal regulations. Do not dispose of down the drain.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 2,4,6-Trifluorophenol | C6H3F3O | CID 519974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. glfc.org [glfc.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. ammol.org [ammol.org]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
